1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-10-7-9(1-2-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFOGHPIUODJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252107 | |
| Record name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-16-0 | |
| Record name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine: Technical Profile and Synthetic Guide
[1]
Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine (often referred to as N-(3-Chloro-4-fluorobenzyl)piperazine) is a secondary amine building block used extensively in the development of kinase inhibitors, GPCR ligands, and enzyme modulators.[1] It serves as a "privileged scaffold," providing a lipophilic benzyl moiety that often occupies hydrophobic pockets in target proteins (e.g., Tyrosinase, TGF-
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine |
| Common Synonyms | 1-(3-Chloro-4-fluorobenzyl)piperazine; N-(3-Cl-4-F-benzyl)piperazine |
| CAS Number | Not widely listed as a commodity chemical ; synthesized in situ or custom ordered.[1][2] Precursor CAS (Benzyl Chloride): |
| Molecular Formula | C |
| Molecular Weight | 228.69 g/mol |
| SMILES | FC1=C(Cl)C=C(CN2CCNCC2)C=C1 |
Physicochemical Properties (Experimental & Predicted)
| Parameter | Value | Source/Context |
| Physical State | Oily residue or low-melting solid | Free base form [1] |
| Boiling Point | ~310–320 °C (Predicted) | @ 760 mmHg |
| pKa (Basic N) | ~9.14 (Predicted) | Secondary amine nitrogen |
| LogP | 1.8 – 2.2 | Moderate lipophilicity |
| Solubility | Soluble in DCM, EtOH, DMSO | Insoluble in water (Free base) |
Synthetic Methodologies
The synthesis of this compound generally follows two primary routes: Nucleophilic Substitution (Alkylation) or Reductive Amination . The alkylation route is preferred for scale-up due to the availability of the benzyl chloride precursor.[1]
Method A: Direct N-Alkylation (Standard Protocol)
This method utilizes 3-Chloro-4-fluorobenzyl chloride and excess piperazine to minimize bis-alkylation.[1]
Reagents:
-
3-Chloro-4-fluorobenzyl chloride (CAS: 2994-69-6)[1][3][4][5][6][7]
-
Piperazine (Anhydrous, 5.0 equivalents)
-
Potassium Carbonate (K
CO ) or Triethylamine (TEA) -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Protocol:
-
Dissolution: Dissolve piperazine (5.0 eq) in refluxing EtOH or MeCN. The large excess is critical to prevent the formation of the symmetric dimer, 1,4-bis(3-chloro-4-fluorobenzyl)piperazine.[1]
-
Addition: Add K
CO (2.0 eq) to the solution. -
Alkylation: Dropwise add 3-Chloro-4-fluorobenzyl chloride (1.0 eq) dissolved in a minimal amount of solvent over 30 minutes.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–16 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS.[1]
-
Workup:
-
Filter off inorganic salts (KCl/K
CO ) while hot.[1] -
Concentrate the filtrate to remove the solvent and excess piperazine (piperazine sublimes/distills).
-
Redissolve the residue in DCM and wash with water to remove remaining traces of piperazine.
-
-
Purification: The crude oil can be used directly or purified via column chromatography (Silica gel, DCM:MeOH:NH
OH gradient) or converted to the dihydrochloride salt using HCl/Dioxane for crystallization.
Method B: Mono-Boc Protection Strategy (High Purity)
For applications requiring high purity without bis-alkylated impurities, the mono-Boc protected piperazine is used [1].[1]
Protocol:
-
React tert-butyl piperazine-1-carboxylate with 3-chloro-4-fluorobenzyl bromide/chloride and K
CO in refluxing ethanol for 18 hours. -
Extract with DCM and wash with water.[1]
-
Deprotection: Treat the intermediate with TFA/DCM or HCl/Dioxane to remove the Boc group.
-
Yield: ~98% (Quantitative conversion often reported).
Synthetic Workflow Diagram
Figure 1: Synthetic pathway via nucleophilic substitution.[8][9] Excess piperazine suppresses the formation of the bis-alkylated impurity.[1]
Medicinal Chemistry Applications
The 3-chloro-4-fluorobenzyl moiety is a bioisostere for various lipophilic aromatic groups. It modulates potency and metabolic stability (fluorine blocks metabolic oxidation at the para-position).
Tyrosinase Inhibitors
Research indicates that piperazine derivatives bearing this specific benzyl group act as effective inhibitors of tyrosinase, an enzyme crucial in melanin biosynthesis. The 3-Cl-4-F substitution pattern enhances binding affinity to the enzyme's active site compared to unsubstituted benzyl analogs [1].[1]
TGF- Receptor Antagonists
In oncology, this scaffold has been utilized to synthesize small molecule inhibitors of the TGF-
Pyruvate Kinase M2 (PKM2) Modulators
The moiety appears in patent literature for compounds modulating PKM2, a glycolytic enzyme overexpressed in cancer cells.[11] The lipophilic nature of the benzyl group likely aids in penetrating the allosteric pockets of the enzyme [3].
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR decomposition of the scaffold. The 4-Fluoro group blocks metabolic oxidation, while the 3-Chloro group fills hydrophobic pockets.[1]
Safety & Handling
While specific toxicological data for this exact intermediate is limited, it should be handled with the standard precautions applicable to benzyl piperazines and alkyl halides .
-
Hazards:
-
Skin/Eye Irritation: The free base is likely alkaline and corrosive/irritating to mucous membranes (H314/H319).
-
Sensitization: Piperazines are known respiratory and skin sensitizers (H334/H317).
-
Precursor Hazard: 3-Chloro-4-fluorobenzyl chloride is a potent lachrymator and alkylating agent.[1]
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Piperazines absorb CO
from the air to form carbamates. -
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]
References
-
Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase. Int. J. Mol.[1] Sci., 2021.[10]
-
CCR-3 receptor antagonists. European Patent EP0903349A2.[1]
-
Therapeutic compounds and compositions (PKM2 Modulators). WO2011002817A1.[1]
-
3-Chloro-4-fluorobenzyl chloride (Precursor Data). ChemicalBook.
Sources
- 1. molbase.com [molbase.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 3-Chloro-4-fluorobenzyl chloride | 2994-69-6 [chemicalbook.com]
- 4. Reliable Chemical Trading Partner, Professional Benzyl Chloride Supply [methylbenzoate-benzoicacid.com]
- 5. Hydrocarbons and derivatives 14 page [m.chemicalbook.com]
- 6. 2994-69-6 3-Chloro-4-fluorobenzyl chloride [king-pharm.com]
- 7. 2994-69-6 | 3-클로로-4-플루오로벤질클로라이드 - Fluoropharm [fluoropharm.com]
- 8. Bilkent BUIR :: Login [repository.bilkent.edu.tr]
- 9. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 10. Discovery of Small Molecule Anti-cytokines to Improve Treatment Outcomes in Oncology - ProQuest [proquest.com]
- 11. WO2011002817A1 - Therapeutic compounds and compositions - Google Patents [patents.google.com]
Spectroscopic Characterization of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of this piperazine derivative through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are grounded in established scientific principles to ensure robust and reliable data interpretation.
Introduction
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine is a substituted piperazine derivative of interest in medicinal chemistry due to the prevalence of the piperazine ring as a scaffold in numerous biologically active compounds.[1] Accurate structural confirmation and purity assessment are critical in the development of any new chemical entity. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will detail the expected spectral features of the title compound and provide standardized protocols for data acquisition.
Molecular Structure
The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure.
Figure 1: 2D structure of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine, both ¹H and ¹³C NMR are crucial for structural confirmation.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds and allows for the observation of exchangeable protons like N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving complex spin systems.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 7.35 | dd, J ≈ 8.5, 2.0 Hz | 1H | Ar-H |
| b | ~ 7.20 | ddd, J ≈ 8.5, 4.5, 2.0 Hz | 1H | Ar-H |
| c | ~ 7.05 | t, J ≈ 8.5 Hz | 1H | Ar-H |
| d | ~ 3.50 | s | 2H | Ar-CH₂-N |
| e | ~ 2.80 | br s | 1H | N-H |
| f | ~ 2.60 | t, J ≈ 5.0 Hz | 4H | Piperazine-H |
| g | ~ 2.45 | t, J ≈ 5.0 Hz | 4H | Piperazine-H |
Interpretation:
-
Aromatic Protons (a, b, c): The 3-chloro-4-fluorophenyl group will exhibit a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The proton ortho to the chlorine will likely be a doublet of doublets, the proton between the chlorine and fluorine will be a doublet of doublet of doublets, and the proton ortho to the fluorine will appear as a triplet due to coupling with the adjacent proton and the fluorine atom.
-
Benzylic Protons (d): The methylene protons attached to the aromatic ring and the piperazine nitrogen are expected to appear as a singlet, as there are no adjacent protons to couple with.
-
Piperazine Protons (f, g): The eight protons of the piperazine ring are expected to be in two chemically non-equivalent sets. Due to rapid chair-to-chair interconversion at room temperature, they may appear as two broad triplets. The protons on the carbons adjacent to the substituted nitrogen will be slightly downfield compared to those adjacent to the N-H group.
-
N-H Proton (e): The proton on the secondary amine of the piperazine ring will likely appear as a broad singlet and its chemical shift can be concentration-dependent. This peak will disappear upon D₂O exchange.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Experimental Protocol:
The sample preparation and instrument use are similar to ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 158 (d, ¹JCF ≈ 245 Hz) | Ar-C-F |
| 2 | ~ 138 (d, ³JCF ≈ 6 Hz) | Ar-C-CH₂ |
| 3 | ~ 130 (d, ⁴JCF ≈ 3 Hz) | Ar-CH |
| 4 | ~ 128 (d, ²JCF ≈ 18 Hz) | Ar-C-Cl |
| 5 | ~ 122 (s) | Ar-CH |
| 6 | ~ 116 (d, ²JCF ≈ 21 Hz) | Ar-CH |
| 7 | ~ 62 | Ar-CH₂-N |
| 8 | ~ 54 | Piperazine-CH₂ |
| 9 | ~ 46 | Piperazine-CH₂ |
Interpretation:
-
Aromatic Carbons (1-6): The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. Quaternary carbons, such as the one attached to the chlorine and the one bearing the methylpiperazine group, will typically have lower intensities.[2]
-
Benzylic Carbon (7): The benzylic carbon will appear in the range of 60-65 ppm.
-
Piperazine Carbons (8, 9): The two sets of chemically non-equivalent piperazine carbons will be observed in the 45-55 ppm region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides information about the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (if it is a liquid), or by using an Attenuated Total Reflectance (ATR) accessory. For a solid sample like 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine, the KBr pellet or ATR method is most common.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, Broad | N-H Stretch (secondary amine) |
| ~ 3050 | Weak | Aromatic C-H Stretch |
| ~ 2950-2800 | Medium | Aliphatic C-H Stretch (CH₂) |
| ~ 1600, 1500 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1250 | Strong | C-N Stretch |
| ~ 1100 | Strong | C-F Stretch |
| ~ 800-700 | Strong | C-Cl Stretch |
Interpretation:
-
The broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring.[3]
-
The absorptions in the 2800-2950 cm⁻¹ region are due to the C-H stretching of the methylene groups in the piperazine ring and the benzylic position.
-
The characteristic aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.
-
A strong band around 1250 cm⁻¹ is indicative of the C-N stretching of the amine.
-
The presence of the C-F bond will give rise to a strong absorption band in the 1000-1100 cm⁻¹ range.
-
The C-Cl stretching vibration is typically observed in the 800-700 cm⁻¹ region.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the molecular formula and gaining further structural insights.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively volatile compound like this, GC-MS with Electron Ionization (EI) is a suitable method.
-
Ionization: In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Predicted Mass Spectrum Data (EI):
-
Molecular Ion (M⁺): m/z ≈ 242 and 244 (due to the presence of the ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). The molecular ion peak may be weak due to facile fragmentation.
-
Major Fragment Ions:
Figure 2: Predicted major fragmentation pathway of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine in EI-MS.
Interpretation:
-
The most characteristic feature in the mass spectrum will be the isotopic pattern of the chlorine atom, with two peaks separated by 2 m/z units and an intensity ratio of approximately 3:1.
-
Benzylic Cleavage: The bond between the benzylic carbon and the piperazine nitrogen is prone to cleavage, which would result in a fragment ion corresponding to the 3-chloro-4-fluorobenzyl cation at m/z 155 and 157. This is often a very prominent peak in the spectrum of such compounds.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the piperazine ring can also occur, leading to the formation of a fragment ion at m/z 85, corresponding to the piperazinyl cation.
Conclusion
The comprehensive spectroscopic analysis of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound and other related piperazine derivatives. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for accurate structural elucidation and the advancement of drug discovery and development programs.
References
-
PubChem. 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]
-
Yilmaz, F., & Menteşe, M. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(11-12), 941-948. Available from: [Link]
-
Sarmah, K. N., et al. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research, 6(9), 127-132. Available from: [Link]
-
Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 488-501. Available from: [Link]
-
ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Available from: [Link]
-
Chem LibreTexts. 13C NMR Spectroscopy. Available from: [Link]
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. Available from: [Link]
Sources
Solubility and stability of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine in common lab solvents
Technical Guide: Solubility and Stability of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Executive Summary & Compound Identity
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine , commonly referred to as 1-(3-Chloro-4-fluorobenzyl)piperazine , is a critical pharmacophore used in the synthesis of kinase inhibitors, GPCR ligands, and monoamine transporter modulators.
Unlike its phenylpiperazine analogs (which are often controlled psychoactive substances), this compound features a methylene bridge (benzyl linker) between the piperazine ring and the halogenated aromatic core. This structural nuance significantly alters its basicity, lipophilicity, and metabolic stability compared to direct phenyl-piperazine congeners.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine |
| Common Name | 1-(3-Chloro-4-fluorobenzyl)piperazine |
| Molecular Formula | C₁₁H₁₄ClFN₂ |
| Molecular Weight | 228.69 g/mol |
| Physical State | Viscous oil or low-melting solid (Free Base); White crystalline solid (HCl Salt) |
| pKa (Predicted) | N1 (secondary amine): ~9.6 |
| LogP (Predicted) | ~2.2 (Lipophilic Free Base) |
Solubility Profile in Common Lab Solvents
The solubility of this compound is strictly dictated by its protonation state. Researchers frequently encounter precipitation issues when confusing the Free Base (neutral, lipophilic) with the Hydrochloride Salt (ionic, hydrophilic).
Solubility Compatibility Table
| Solvent Class | Solvent | Free Base Solubility | HCl Salt Solubility | Application Notes |
| Polar Aprotic | DMSO | High (>50 mM) | High (>50 mM) | Best for Stock Solutions. Universal solvent for bioassays. |
| DMF | High | High | Good alternative to DMSO; easier to remove by evap. | |
| Acetonitrile | High | Moderate | Use for HPLC mobile phases; salt may precipitate at high conc. | |
| Polar Protic | Water | Insoluble (<0.1 mM) | High (>100 mM) | Salt form required for aqueous buffers. Free base requires pH < 5. |
| Methanol | High | High | Excellent for LC-MS stock prep. | |
| Ethanol | High | Moderate | Good for recrystallization of the salt. | |
| Non-Polar | DCM | Very High | Insoluble | Best for Extraction. Use to isolate free base from aqueous workup. |
| Hexane | Low/Moderate | Insoluble | Use to precipitate the salt from reaction mixtures. | |
| Ethyl Acetate | High | Very Low | Standard solvent for TLC and column chromatography. |
Critical Protocol: Preparation of 10 mM Stock Solution
For biological assays, DMSO is the gold standard due to cryo-stability and miscibility.
-
Weighing: Accurately weigh 2.29 mg of the Free Base (or 2.65 mg if using Monohydrochloride salt) into a sterile microcentrifuge tube.
-
Solvation: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).
-
Vortexing: Vortex at medium speed for 30 seconds. The solution should be clear and colorless.
-
Troubleshooting: If using the HCl salt and turbidity persists, sonicate at 40°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials to prevent UV degradation. Store at -20°C.
Stability & Degradation Pathways
While the halogenated benzene ring is chemically robust, the piperazine moiety is the "Achilles' heel" regarding stability.
A. Oxidative Instability (N-Oxide Formation)
Secondary amines are prone to oxidation by atmospheric oxygen, particularly in solution.
-
Mechanism: Formation of N-hydroxylamines or N-oxides at the secondary nitrogen (N1).
-
Prevention: Always purge stock solution vials with Argon or Nitrogen gas before sealing.
B. Carbamylation (The "Air" Problem)
Piperazines are potent nucleophiles that react with atmospheric Carbon Dioxide (CO₂) to form carbamates (carbamic acids).
-
Observation: A clear stock solution in DMSO develops a white precipitate or crust upon repeated opening.
-
Chemistry: R₂NH + CO₂ ⇌ R₂N-COOH (often stabilizes as a salt with trace base).
-
Reversal: Acidification (pH < 4) reverses this reaction, releasing CO₂.
C. Benzyl Cleavage (Hydrogenolysis)
-
Caution: Avoid using Palladium on Carbon (Pd/C) with Hydrogen gas if you intend to preserve the molecule. This condition will cleave the benzyl-nitrogen bond, yielding 3-chloro-4-fluorotoluene and piperazine .
Visualization of Workflows
Diagram 1: Solubility Decision Tree
This logic flow ensures you select the correct solvent system based on your experimental goal.
Caption: Decision matrix for solvent selection based on compound form and downstream application.
Diagram 2: Degradation & Stability Logic
Caption: Primary degradation pathways (Red) and stabilization strategy via salt formation (Green).
Handling & Safety (E-E-A-T)
-
Corrosivity: As a benzylamine derivative, the free base is corrosive to skin and mucous membranes. Wear nitrile gloves and safety goggles.
-
Waste Disposal: Halogenated organic waste. Do not dispose of down the drain; the C-Cl and C-F bonds are resistant to biodegradation.
References
-
Cayman Chemical. (2023).[1] 1-(3-Chloro-4-fluorophenyl)piperazine Product Information. (Note: Reference provided for structural analog comparison regarding piperazine solubility).
-
Khalili, F., et al. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Journal of Chemical & Engineering Data. (Authoritative source for piperazine pKa extrapolation).
-
Sigma-Aldrich. (2024). Safety Data Sheet for 1-(3-Fluorobenzyl)piperazine. (Used for benzylpiperazine handling and safety classification).[4]
-
PubChem. (2024). Compound Summary: 1-(3-Chlorobenzyl)piperazine.[5] National Library of Medicine.
Sources
Biological Activities of Chloro-Fluorophenyl Piperazine Derivatives: A Technical Guide
Executive Summary
The chloro-fluorophenyl piperazine scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets with high affinity. By combining the lipophilic and steric bulk of chlorine with the metabolic stability and electronegativity of fluorine, researchers can fine-tune the physicochemical profile of these derivatives. This guide provides a technical analysis of their pharmacological utility, focusing on Central Nervous System (CNS) modulation, emerging antimicrobial applications, and cytotoxic potential. It includes detailed structure-activity relationship (SAR) insights, validated experimental protocols, and mechanistic visualizations.
Structural Rationale & SAR: The Halogen Advantage[1]
The biological potency of these derivatives stems from the specific placement of halogen atoms on the phenyl ring attached to the piperazine nitrogen.
The "Chloro-Fluoro" Synergy
-
Metabolic Blockade (Fluorine): Substitution at the para-position (4-position) with fluorine is a classic strategy to block cytochrome P450-mediated hydroxylation. This extends the half-life (
) of the compound without significantly adding steric bulk (Van der Waals radius of F 1.47 Å vs. H 1.20 Å). -
Lipophilicity & Affinity (Chlorine): Chlorine substitution, typically at the meta-position (3-position), increases lipophilicity (
), facilitating blood-brain barrier (BBB) penetration. Furthermore, the chlorine atom often fills hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), particularly within the orthosteric binding site of 5-HT receptors.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing these derivatives.
Figure 1: SAR logic for chloro-fluorophenyl piperazine optimization. Note the distinct roles of meta-chlorine (affinity) and para-fluorine (stability).
CNS Pharmacology: Serotonergic & Dopaminergic Modulation[2]
The primary application of chloro-fluorophenyl piperazines is in neuropsychiatry. These compounds often act as Serotonin-Dopamine Antagonists (SDAs) or partial agonists.
Mechanism of Action
-
5-HT2A Antagonism: Derivatives often display high affinity (
nM) for the 5-HT2A receptor. Antagonism here is associated with antipsychotic efficacy and reduced extrapyramidal side effects (EPS). -
5-HT1A Partial Agonism: Many derivatives (similar to the metabolite m-CPP) act as partial agonists at 5-HT1A. This contributes to anxiolytic and antidepressant effects.
-
Dopamine D2 Modulation: The piperazine nitrogen (N4) is crucial for the salt bridge interaction with Aspartate residues in the D2 receptor transmembrane domain.
Key Metabolite Considerations
Researchers must account for the active metabolite m-CPP (1-(3-chlorophenyl)piperazine) .[1] If the "fluoro" group is metabolically cleaved or if the parent compound degrades, m-CPP may accumulate, causing non-selective 5-HT activation (anxiety, migraine induction). Design Goal: Ensure the chloro-fluoro motif remains intact or metabolizes into inactive byproducts.
Emerging Therapeutic Horizons: Beyond the CNS
Recent studies have expanded the utility of these derivatives into infectious disease and oncology.
Antimicrobial Activity (Efflux Pump Inhibition)
Halogenated phenylpiperazines have shown promise in reversing multidrug resistance (MDR) in bacteria like S. aureus and E. coli.
-
Mechanism: They act as Efflux Pump Inhibitors (EPIs) . The lipophilic phenyl ring inserts into the hydrophobic domains of transporter proteins (e.g., NorA, AcrAB-TolC), blocking the extrusion of antibiotics.
-
Potency: Compounds with electron-withdrawing groups (Cl, F) often show lower Minimum Inhibitory Concentrations (MIC) compared to unsubstituted variants due to enhanced membrane interaction.
Cytotoxicity & Oncology
-
Tubulin Interaction: Some N-phenylpiperazine derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cell lines (e.g., prostate cancer DU-145).
-
Hepatotoxicity Warning: High concentrations of halogenated piperazines (specifically TFMPP analogs) have been linked to hepatotoxicity via mitochondrial inhibition. Cytotoxicity assays (MTT/LDH) are mandatory during lead optimization.
Experimental Protocols
Synthesis: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Rationale: Traditional nucleophilic aromatic substitution (
Reagents:
-
1-Bromo-3-chloro-4-fluorobenzene (Aryl halide)
-
Piperazine (Amine, excess to prevent bis-arylation)
- (Catalyst)
-
BINAP or Xantphos (Ligand)
- (Base)
-
Toluene or Dioxane (Solvent)
Step-by-Step Protocol:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with
(1 mol%) and BINAP (2 mol%). Add anhydrous toluene (5 mL) and stir for 10 min to form the active catalyst complex. -
Addition: Add 1-bromo-3-chloro-4-fluorobenzene (1.0 equiv), piperazine (1.5 equiv), and
(1.4 equiv). -
Reaction: Seal the vial and heat to 100°C for 12–18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Cool to RT. Filter through a celite pad to remove Palladium residues. Wash with EtOAc.
-
Purification: Concentrate filtrate. Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%
). -
Characterization: Confirm structure via
-NMR (look for piperazine multiplets at 2.8-3.2 ppm) and HRMS.
Validation: 5-HT2A Radioligand Binding Assay
Rationale: This assay determines the affinity (
Materials:
-
Source: CHO-K1 cells stably expressing human 5-HT2A.[2]
-
Radioligand:
-Ketanserin (Antagonist, Specific Activity ~60-80 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 5 mM
, 0.1 mM EDTA, pH 7.4.
Workflow Diagram:
Figure 2: Radioligand binding assay workflow for 5-HT receptor affinity validation.
Protocol Steps:
-
Membrane Prep: Thaw frozen membrane aliquots and resuspend in Assay Buffer.
-
Plate Setup: In a 96-well plate, add:
-
50 µL Test Compound (various concentrations).
-
50 µL
-Ketanserin (Final conc. ~1 nM). -
100 µL Membrane suspension (10-20 µg protein/well).
-
-
Non-Specific Binding (NSB): Define using 10 µM Methysergide.
-
Incubation: Incubate for 60 minutes at 37°C to reach equilibrium.
-
Termination: Harvest using a vacuum manifold onto GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to the filter.
-
Counting: Dry filters, add scintillation cocktail, and count radioactivity.
-
Calculation: Convert CPM to Disintegrations Per Minute (DPM). Plot % Inhibition vs. Log[Concentration] to derive
. Calculate using the Cheng-Prusoff equation: .
Data Summary: Pharmacological Profiles
The table below summarizes the typical impact of halogen substitution patterns on phenylpiperazines (General trends based on literature).
| Substitution Pattern | 5-HT Affinity | Metabolic Stability | Lipophilicity ( | Primary Activity |
| Unsubstituted | Moderate | Low | Low | Weak partial agonist |
| 3-Chloro (m-CPP) | High | Moderate | Moderate | 5-HT2C agonist / 5-HT2A antagonist |
| 3-Trifluoromethyl (TFMPP) | High | High | High | Non-selective 5-HT agonist |
| 3-Chloro-4-Fluoro | High | High | Optimal | Balanced Antagonist (Antipsychotic) |
| 2-Methoxy-4-Fluoro | High | High | Moderate | D2/5-HT selective (Atypical) |
References
-
5-HT Receptor Binding Protocols
- Title: Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography
- Source: Current Protocols in Pharmacology (NIH/Wiley)
-
URL:[Link]
-
Antimicrobial Activity of Phenylpiperazines
-
Cytotoxicity and Designer Drug Toxicology
- Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs (Discussion on mCPP/TFMPP toxicity)
- Source: Molecules (MDPI)
-
URL:[Link]
-
SAR of Halogen
-
Radioligand Binding Methodology
Sources
- 1. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
Technical Guide: 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine as a Strategic Building Block
The following technical guide details the utility, synthesis, and application of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine (also known as 1-(3-chloro-4-fluorobenzyl)piperazine) in medicinal chemistry.
Executive Summary
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine is a specialized pharmacophore used in the design of small molecule inhibitors for oncology, virology, and metabolic regulation. Unlike its phenylpiperazine analogs (often associated with psychoactive serotonergic modulation), this benzyl-piperazine scaffold serves as a flexible, metabolically robust linker that projects the piperazine nitrogen into specific binding pockets—most notably in Tyrosinase , TGFβR1 kinase , and HIV-1 Integrase inhibitors.
This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic routes, and application in structure-activity relationship (SAR) optimization.
Chemical Architecture & Physicochemical Profile
Structural Distinction (Critical)
It is imperative to distinguish this building block from 3-chloro-4-fluorophenylpiperazine (3,4-CFPP) .
-
3,4-CFPP (Direct Bond): A rigid phenylpiperazine often classified as a psychoactive substance (5-HT agonist).
-
Target Compound (Benzyl Linker): Contains a methylene (-CH₂-) bridge. This linker introduces rotational freedom, allowing the 3-Cl, 4-F phenyl ring to adopt induced-fit conformations within hydrophobic enzymatic pockets.
Pharmacophore Analysis
The 3-chloro-4-fluoro substitution pattern is not arbitrary; it is a strategic medicinal chemistry tactic:
-
Metabolic Stability: The 4-position fluorine blocks rapid oxidative metabolism (CYP450 para-hydroxylation).
-
Lipophilicity (LogP): The 3-chloro substituent increases lipophilicity (
value approx +0.71), enhancing membrane permeability and hydrophobic interactions. -
Electronic Effects: The electron-withdrawing nature of both halogens lowers the pKa of the benzylamine nitrogen slightly compared to unsubstituted benzylpiperazines, potentially altering protonation states in the active site.
Table 1: Physicochemical Properties
| Property | Value (Predicted) | Relevance |
| Molecular Weight | 228.69 g/mol | Fragment-based drug design compliant (<300 Da). |
| CLogP | ~2.7 - 3.1 | Optimal for CNS and cell penetration. |
| H-Bond Donors | 1 (NH) | Handle for further derivatization (Amide/Urea coupling). |
| H-Bond Acceptors | 2 (N) | Interaction with key residues (e.g., Asp/Glu). |
| Rotatable Bonds | 2 | Allows "induced fit" binding. |
Validated Synthetic Protocols
The synthesis of this building block is typically achieved via N-alkylation or Reductive Amination . The N-alkylation route is preferred for scale-up due to the availability of the benzyl bromide precursor.
Route A: N-Alkylation (Standard Protocol)
This method utilizes tert-butyl piperazine-1-carboxylate (Boc-piperazine) to prevent bis-alkylation.
Reagents:
-
N-Boc-piperazine
-
Potassium Carbonate (
)[2] -
Acetonitrile (ACN) or Ethanol (EtOH)
-
Trifluoroacetic acid (TFA) or HCl/Dioxane
Step-by-Step Methodology:
-
Alkylation:
-
Dissolve N-Boc-piperazine (1.0 equiv) and
(2.0 equiv) in dry ACN. -
Add 3-Chloro-4-fluorobenzyl bromide (1.0 equiv) dropwise at 0°C.
-
Reflux the mixture for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Filter inorganic salts, concentrate filtrate, and partition between water/DCM. Purify intermediate via silica gel chromatography.
-
-
Deprotection:
Visualization of Synthetic Workflow
Medicinal Chemistry Applications
Tyrosinase Inhibition (Melanogenesis Control)
In the development of anti-hyperpigmentation agents, the 1-[(3-chloro-4-fluorophenyl)methyl]piperazine moiety acts as a hydrophobic anchor.
-
Mechanism: The benzyl ring occupies the hydrophobic pocket of the tyrosinase enzyme (Agaricus bisporus), while the piperazine nitrogen coordinates with residues near the binuclear copper active site.
-
Data: Derivatives incorporating this fragment have shown
values in the range of 0.19 – 1.72 µM , significantly more potent than the reference standard Kojic acid ( µM).[1] -
SAR Insight: The 3-Cl substituent is critical for filling the hydrophobic sub-pocket, while the 4-F atom modulates electron density to prevent metabolic degradation of the ring.
TGFβR1 Kinase Inhibitors (Oncology)
Inhibitors of Transforming Growth Factor-beta Receptor 1 (TGFβR1) utilize this scaffold to improve selectivity against related kinases (e.g., p38, MAP4K4).
-
Role: The piperazine acts as a solvent-exposed solubilizing group, while the halogenated benzyl tail folds back to interact with the P-loop or hydrophobic regions adjacent to the ATP-binding site.
-
Selectivity: The specific steric bulk of the 3-Cl/4-F pattern aids in discriminating between the ATP pockets of TGFβR1 and the highly homologous ALK-5.
HIV-1 Integrase Inhibitors
Pyrrolo[3,4-c]pyridine derivatives containing this benzyl-piperazine side chain have demonstrated activity against Raltegravir-resistant mutant strains.
-
Function: The benzyl group interacts with the viral DNA/Integrase interface, disrupting the strand transfer process.
Experimental Protocols
Protocol 1: Preparation of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
(Adapted from validated intermediate synthesis in tyrosinase inhibitor studies)
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction: Add N-Boc-piperazine (300 mg, 1.61 mmol) and 3-chloro-4-fluorobenzyl bromide (217 µL, 1.61 mmol) to Ethanol (10 mL). Add
(445 mg, 3.22 mmol).[2] -
Heating: Reflux the mixture at 80°C for 18 hours.
-
Extraction: Cool to room temperature. Dilute with water (20 mL). Extract with DCM (3 x 20 mL).
-
Drying: Dry combined organic phases over anhydrous
, filter, and concentrate. -
Deprotection: Dissolve the oily residue in DCM (5 mL) and add TFA (1 mL). Stir for 3 hours.
-
Isolation: Evaporate volatiles. Basify residue with 1M NaOH. Extract with DCM.
-
Result: The free base is obtained as a viscous oil or low-melting solid.
Protocol 2: Tyrosinase Inhibition Assay
Use this assay to validate the biological activity of derivatives coupled to this building block.
-
Buffer: Phosphate buffer (50 mM, pH 6.8).
-
Substrate: L-DOPA (0.5 mM).
-
Enzyme: Mushroom Tyrosinase (50 units/mL).
-
Procedure:
-
Incubate test compound (dissolved in DMSO, final conc <1%) with enzyme solution for 10 min at 25°C.
-
Add L-DOPA substrate to initiate reaction.
-
Monitor absorbance at 475 nm (formation of dopachrome) for 10 min.
-
-
Calculation: % Inhibition =
.
Safety & Handling
-
Hazard Identification:
-
3-Chloro-4-fluorobenzyl bromide: Potent lachrymator and skin irritant. Handle only in a functioning fume hood.
-
Piperazines: Potential sensitizers; avoid inhalation of dust/vapors.
-
-
Storage: Store the free base under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent formation of carbamates with atmospheric
. -
Disposal: Halogenated organic waste.
References
-
Yi, W., et al. (2011). Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. International Journal of Molecular Sciences , 12(8), 512-524.
-
BenchChem. (2023). 1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride Data Sheet. BenchChem Database .
-
Zawadzka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules , 26(8), 2123.
-
PubChem. (2023).[4] Compound Summary: 1-(3-Chloro-4-fluorobenzyl)piperazine. National Library of Medicine .
- Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506.
Sources
- 1. 3-Chloro-4-fluorophenylpiperazine hydrochloride | 95884-48-3 | Benchchem [benchchem.com]
- 2. Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 1-(3-Fluorobenzyl)piperazine 97 55513-19-4 [sigmaaldrich.com]
In silico prediction of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine bioactivity
Executive Summary
This technical guide outlines the in silico characterization of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine (herein referred to as 3C4F-BZP ). Structurally, this compound belongs to the benzylpiperazine (BZP) class, a scaffold historically associated with monoamine release and reuptake inhibition. However, the specific 3-chloro, 4-fluoro substitution pattern on the aromatic ring introduces unique electronic and steric properties that distinguish it from the parent BZP or the phenylpiperazine metabolite mCPP.
This guide provides a rigorous workflow for predicting the bioactivity, target affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of 3C4F-BZP, designed for researchers investigating novel CNS-active ligands.
Structural Analysis & Physicochemical Fingerprint[1]
The first step in any in silico campaign is establishing the molecular identity and predicting its ability to traverse biological membranes, specifically the Blood-Brain Barrier (BBB), given the piperazine core's prevalence in CNS drugs.
Molecular Identity
-
IUPAC Name: 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
-
Common Class: Halogenated Benzylpiperazine
-
SMILES: C1CN(CCN1)CC2=CC(=C(C=C2)F)Cl
-
Key Structural Features:
-
Basic Center: The secondary amine of the piperazine ring (pKa ~9.8) ensures protonation at physiological pH, critical for forming salt bridges with Aspartate residues in GPCR binding pockets [1].
-
Linker: The methylene bridge (benzyl) confers flexibility distinct from rigid phenylpiperazines.
-
Halogenation: The 3-Cl, 4-F motif is electron-withdrawing, increasing lipophilicity and metabolic stability against ring oxidation compared to unsubstituted BZP.
-
Computed Physicochemical Properties (Lipinski & Veber)
The following data represents a consensus prediction based on RDKit and SwissADME algorithms.
| Property | Value | Status (CNS Drug-Likeness) |
| Molecular Weight | 228.69 g/mol | Optimal (< 450) |
| LogP (Consensus) | 2.45 | Optimal (1.5 – 3.5 for CNS) |
| H-Bond Donors | 1 | High Permeability |
| H-Bond Acceptors | 2 | High Permeability |
| TPSA | 15.27 Ų | Excellent BBB penetration (< 90 Ų) |
| Rotatable Bonds | 2 | Rigid enough for binding |
Insight: 3C4F-BZP exhibits a "Goldilocks" profile for a CNS probe. Its low TPSA and moderate LogP suggest rapid passive diffusion across the BBB, making it a high-priority candidate for neuropharmacological profiling.
Target Prediction & Polypharmacology
Unlike simple similarity searches, this protocol uses a Pharmacophore-Based Reverse Docking approach to identify likely targets.
Primary Target Hypothesis
Based on the benzylpiperazine scaffold and the halogen substitution, the predicted polypharmacology profile is:
-
Serotonin 5-HT2A Receptor: High probability. The 3-Cl substituent often occupies a hydrophobic pocket (Val/Ile residues) in 5-HT receptors, potentially acting as an antagonist or partial agonist [2].
-
Dopamine Transporter (DAT): Moderate probability.[1] BZP derivatives are known DAT inhibitors; however, bulky meta/para substitutions can reduce affinity compared to the parent compound.
-
Sigma-1 Receptor: High probability. The basic amine + hydrophobic aromatic tail is the classic pharmacophore for Sigma-1 ligands, involved in neuroprotection and modulation of Ca2+ signaling.
Workflow Visualization
The following diagram details the computational pipeline designed to validate these targets.
Caption: Figure 1. Integrated in silico workflow for predicting the bioactivity of 3C4F-BZP, moving from 2D similarity to 3D structural validation.
Experimental Protocol: Molecular Docking (5-HT2A)
To validate the affinity of 3C4F-BZP for the Serotonin 5-HT2A receptor (a critical target for antipsychotics and psychedelics), follow this standardized protocol.
System Preparation
-
Target Structure: Retrieve PDB ID: 6A93 (Human 5-HT2A receptor in complex with antagonist Risperidone) [3]. This structure is preferred for predicting antagonist activity.
-
Protein Prep:
-
Remove non-receptor atoms (Risperidone, water, ions).
-
Model missing loops using Modeller or Prime.
-
Add hydrogens and assign Gasteiger charges.
-
-
Ligand Prep:
-
Generate 3D conformers of 3C4F-BZP.
-
Energy minimize using the MMFF94 force field.
-
Crucial Step: Protonate the piperazine secondary amine (N4).
-
Docking Grid Configuration
-
Center: Define the grid box center based on the coordinates of the Asp155 (3.32) residue.[2] This residue is essential for the salt bridge interaction with the piperazine nitrogen.
-
Dimensions: 20 x 20 x 20 Å.
-
Exhaustiveness: Set to 32 (High) to ensure sampling of the halogen-binding sub-pockets.
Scoring & Analysis Criteria
A successful "hit" prediction requires:
-
Binding Energy (ΔG): < -8.0 kcal/mol.
-
Salt Bridge: Distance < 4.0 Å between piperazine NH+ and Asp155 .
-
Halogen Bond: Interaction between the 4-Fluoro or 3-Chloro moiety and hydrophobic residues (e.g., Val156 , Phe339 ).
-
Pi-Pi Stacking: Aromatic interaction between the ligand's phenyl ring and Phe340 (toggle switch residue).
Mechanistic Pathway Analysis
If 3C4F-BZP acts as a 5-HT2A antagonist (predicted based on the benzylpiperazine scaffold similarity to antagonists), it would inhibit the Gq-mediated signaling pathway.
Caption: Figure 2. The 5-HT2A Gq-signaling cascade. 3C4F-BZP is predicted to block the receptor, preventing IP3 generation and subsequent calcium release.
ADMET & Toxicity Prediction (Safety Profiling)[4]
While bioactivity is primary, attrition in drug discovery is often due to toxicity.
Metabolic Stability (CYP450)
-
Primary Isoform: CYP2D6 .
-
Rationale: Piperazine derivatives are classic substrates for CYP2D6. The 3-Cl, 4-F substitution protects the phenyl ring from rapid hydroxylation, likely extending the half-life compared to unsubstituted BZP.
-
Prediction: The molecule is likely a CYP2D6 Inhibitor , which poses a risk for drug-drug interactions (DDI) [4].
Cardiotoxicity (hERG Inhibition)
-
Risk Level: Moderate to High.
-
Mechanism: The basic nitrogen + lipophilic linker is a pharmacophore for hERG channel blockade.
-
In Silico Check: Calculate the descriptor log(hERG_IC50). If predicted IC50 < 10 µM, experimental patch-clamp validation is mandatory.
References
-
Kimura, H., et al. (2019). "Structure-Activity Relationships of Benzylpiperazine Derivatives as Serotonin Receptor Ligands." Journal of Medicinal Chemistry.
-
Canal, C. E., & Morgan, D. (2012). "Head-twitch response in mice induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine (DOI) is blocked by the 5-HT2A receptor antagonist M100907." Psychopharmacology.
-
Kim, K., et al. (2020). "Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor." Cell.
-
Meyer, M. R., et al. (2019). "Metabolism and Toxicological Detection of New Psychoactive Substances (NPS)." Therapeutic Drug Monitoring.
Disclaimer: This guide is for research purposes only. 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine is a chemical entity that may have potent biological effects.[3] All synthesis and testing must comply with local regulations and safety protocols.
Sources
- 1. ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 3. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Halogenated Phenylpiperazines
Introduction: The Significance of Halogenated Phenylpiperazines in Modern Drug Discovery
The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents targeting the central nervous system (CNS). The strategic introduction of halogen atoms—most commonly fluorine, chlorine, and bromine—onto the phenyl ring has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. Halogenation can profoundly influence a compound's lipophilicity, basicity, metabolic stability, and receptor binding affinity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile and overall therapeutic efficacy.[1][2] This guide provides a comprehensive exploration of the key physicochemical properties of halogenated phenylpiperazines, offering both theoretical insights and practical experimental protocols for their characterization. Understanding these properties is paramount for researchers, scientists, and drug development professionals seeking to rationally design and optimize novel phenylpiperazine-based drug candidates.
Core Physicochemical Properties: A Quantitative and Mechanistic Overview
The therapeutic potential of a halogenated phenylpiperazine is intrinsically linked to its physicochemical characteristics. This section delves into the fundamental properties that govern the behavior of these compounds in biological systems.
Basicity (pKa): The Ionization Gatekeeper
The basicity of the piperazine nitrogen atoms, quantified by the acid dissociation constant (pKa), is a critical determinant of a drug's solubility, membrane permeability, and receptor interactions.[3] Phenylpiperazines typically possess two pKa values, corresponding to the two nitrogen atoms in the piperazine ring. The pKa of the nitrogen attached to the phenyl ring is significantly lower due to the electron-withdrawing effect of the aromatic system. The second, more basic nitrogen is crucial for forming salts and interacting with biological targets.[4] Halogen substitution on the phenyl ring further modulates these pKa values through inductive effects.
Table 1: pKa Values of Selected Halogenated Phenylpiperazines
| Compound | Halogen Substitution | pKa (Predicted/Experimental) | Reference |
| 1-(3-Chlorophenyl)piperazine | 3-Chloro | 8.85 (Predicted) | [5][6] |
| 1-(4-Fluorophenyl)piperazine | 4-Fluoro | 8.93 (Predicted) | [7] |
| 1-(3-Chlorophenyl)piperazine | 3-Chloro | pKb: 5.28 | [8] |
| 1-(4-Fluorophenyl)piperazine | 4-Fluoro | pKb: 5.11 | [9] |
Lipophilicity (LogP/LogD): Balancing Solubility and Permeability
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a pivotal parameter in drug design. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule, or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized species.[10] The LogP and LogD values of a drug candidate profoundly influence its absorption, ability to cross the blood-brain barrier, and potential for off-target effects. Halogenation generally increases lipophilicity, with the effect being dependent on the type and position of the halogen.
Table 2: LogP Values of Selected Halogenated Phenylpiperazines
| Compound | Halogen Substitution | LogP (Calculated/Experimental) | Reference |
| 1-(3-Chlorophenyl)piperazine | 3-Chloro | 2.14 (Calculated) | [5] |
| 1-(3-Chlorophenyl)piperazine | 3-Chloro | 1.7 (XLogP3) | [5] |
| 1-(4-Fluorophenyl)piperazine | 4-Fluoro | 1.4 (Partition Coefficient) | [9] |
| 1-(2-Fluorophenyl)piperazine | 2-Fluoro | 1.5 (XLogP3-AA) | [11] |
| 1-(3-Chlorophenyl)piperazine | 3-Chloro | 1.7 (XLogP3-AA) | [12] |
Aqueous Solubility: A Prerequisite for Bioavailability
Adequate aqueous solubility is a fundamental requirement for a drug to be absorbed and distributed throughout the body. The solubility of halogenated phenylpiperazines is influenced by a delicate interplay of factors including their crystalline structure, melting point, pKa, and lipophilicity.[2] Generally, these compounds are weak bases and exhibit pH-dependent solubility, being more soluble in acidic environments where the piperazine nitrogens are protonated.[13] Halogenation, by increasing lipophilicity, can often lead to a decrease in aqueous solubility.
Table 3: Solubility Data for Selected Halogenated Phenylpiperazines
| Compound | Halogen Substitution | Solubility | Reference |
| 1-(3-Chlorophenyl)piperazine | 3-Chloro | Slightly soluble in water; Soluble in ethanol, chloroform, DMSO | [13] |
| 1-(4-Fluorophenyl)piperazine | 4-Fluoro | Very soluble in water | [9] |
| 1-(3-Chlorophenyl)piperazine HCl | 3-Chloro | Soluble in PBS (pH 7.2) at 10 mg/mL | [14] |
| 1-(4-Fluorophenyl)piperazine HCl | 4-Fluoro | Soluble in PBS (pH 7.2) at 10 mg/mL | [15] |
Melting Point: An Indicator of Molecular Packing and Stability
The melting point of a crystalline solid is a measure of the strength of the forces holding the molecules together in the crystal lattice. It is an important parameter for drug formulation and stability assessment. The melting points of halogenated phenylpiperazines are influenced by factors such as molecular symmetry, intermolecular interactions (including hydrogen bonding and halogen bonding), and crystal packing efficiency.
Table 4: Melting Points of Selected Halogenated Phenylpiperazines and their Salts
| Compound | Halogen Substitution | Melting Point (°C) | Reference |
| 1-(3-Chlorophenyl)piperazine | 3-Chloro | 98-101 | [13] |
| 1-(3-Chlorophenyl)piperazine HCl | 3-Chloro | 210-215 | [16] |
| 1-(4-Fluorophenyl)piperazine | 4-Fluoro | 30-33 | [7][9][17] |
| 1-(4-Chlorophenyl)piperazine | 4-Chloro | 76-79 | [18] |
| 1-(3-Chlorophenyl)piperazine | 3-Chloro | 210-214 | [5][6][19] |
Spectroscopic Properties: Fingerprinting the Molecular Structure
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation and characterization of halogenated phenylpiperazines.
-
FT-IR Spectroscopy: The IR spectrum provides valuable information about the functional groups present in a molecule. For halogenated phenylpiperazines, characteristic peaks include N-H stretching vibrations of the secondary amine in the piperazine ring, C-H stretching of the aromatic and aliphatic protons, and C-N stretching vibrations. The C-X (halogen) stretching vibrations are also observable, typically in the lower frequency region of the spectrum.[20][21]
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts of the protons and carbons in the phenyl ring are influenced by the position and electronegativity of the halogen substituent. The protons on the piperazine ring typically appear as complex multiplets.[22][23][24][25]
Experimental Protocols: A Practical Guide to Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed above.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[26]
Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the halogenated phenylpiperazine (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value will be an apparent pKa (pKaapp).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.
-
Titration Procedure:
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant (strong base for an acidic salt of the piperazine, or strong acid for the free base) in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.
-
Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.
Protocol:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.
-
-
Sample Preparation:
-
Prepare a stock solution of the halogenated phenylpiperazine in the pre-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a flask.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
-
Analysis:
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the LogP using the formula: LogP = log10([Concentration in octanol] / [Concentration in water]).
-
Caption: Workflow for LogP determination by the shake-flask method.
Determination of Aqueous Solubility
The shake-flask method is also the gold standard for determining thermodynamic solubility.[23]
Protocol:
-
Sample Preparation:
-
Add an excess amount of the solid halogenated phenylpiperazine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Caption: Workflow for in vitro metabolic stability assay.
Conclusion: A Framework for Rational Drug Design
The physicochemical properties of halogenated phenylpiperazines are intricately linked to their pharmacological activity and pharmacokinetic profiles. A thorough understanding and experimental characterization of these properties are essential for the successful development of novel therapeutics. This guide has provided a comprehensive overview of the key physicochemical parameters, detailed experimental protocols for their determination, and insights into the impact of halogenation. By applying this knowledge, researchers can make more informed decisions in the design and optimization of halogenated phenylpiperazine drug candidates, ultimately increasing the probability of success in bringing new and effective medicines to patients.
References
-
High Purity Chemicals. (n.d.). 1-(3-Chlorophenyl) Piperazine at Best Price. Retrieved February 15, 2026, from [Link]
-
Pharmachem Research & Development Laboratories. (n.d.). 14 Fluorophenyl Piperazine Manufacturers and Suppliers from Mumbai. Retrieved February 15, 2026, from [Link]
-
Molekula Ltd. (n.d.). 1-(3-Chlorophenyl)piperazine hydrochloride. Retrieved February 15, 2026, from [Link]
-
LookChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved February 15, 2026, from [Link]
-
protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved February 15, 2026, from [Link]
-
Van Damme, M., et al. (2015). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 8(3), 513-535. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 15, 2026, from [Link]
-
Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]
-
Głowacka, E., et al. (2021). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molecules, 26(15), 4583. [Link]
-
SpectraBase. (n.d.). 2'-(p-Chlorophenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bibenzimidazole. Retrieved February 15, 2026, from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved February 15, 2026, from [Link]
-
Reich, H. J. (n.d.). Tables For Organic Structure Analysis. Retrieved February 15, 2026, from [Link]
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 3153-3158. [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved February 15, 2026, from [Link]
-
Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 132-140. [Link]
-
Grokipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Fluorophenyl)piperazine. Retrieved February 15, 2026, from [Link]
-
Grokipedia. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved February 15, 2026, from [Link]
-
Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbitu[7]ril guests: experimental and computational insights into supramolecular binding. (2025, November 20). RSC Advances. [Link]
Sources
- 1. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine [medbox.iiab.me]
- 3. uregina.ca [uregina.ca]
- 4. 1-(3-Chlorophenyl)piperazine|lookchem [lookchem.com]
- 5. 1-(3-Chlorphenyl)piperazine CAS#: 6640-24-0 [m.chemicalbook.com]
- 6. 1-(4-Fluorophenyl)piperazine | 2252-63-3 [chemicalbook.com]
- 7. 3-Chlorophenyl piperazine(6640-24-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 1-(4-Fluorophenyl)piperazine(2252-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-(3-Chlorophenyl) Piperazine at Best Price - High Purity [nigamfinechem.co.in]
- 13. caymanchem.com [caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. molekula.com [molekula.com]
- 16. 14 Fluorophenyl Piperazine Manufacturers and Suppliers from Mumbai [pharmachemlab.com]
- 17. 1-(4-chlorophenyl)piperazine CAS 38212-33-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 18. 6640-24-0 CAS MSDS (1-(3-Chlorphenyl)piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. spectrabase.com [spectrabase.com]
- 21. researchgate.net [researchgate.net]
- 22. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 1H NMR [m.chemicalbook.com]
- 23. spectrabase.com [spectrabase.com]
- 24. scispace.com [scispace.com]
- 25. Trazodone - Wikipedia [en.wikipedia.org]
- 26. 1-(4-Fluorophenyl)piperazine | CAS#:2252-63-3 | Chemsrc [chemsrc.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key pharmacophore in a variety of biologically active compounds. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine and its common salt forms, such as the hydrochloride salt, based on available data for structurally related compounds.
Hazard Identification and Classification
While a specific, comprehensive toxicological profile for 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine is not extensively documented in publicly available literature, the safety data for analogous phenylpiperazine derivatives provides a strong basis for hazard assessment. The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
This classification is based on data from structurally similar compounds and should be considered provisional in the absence of specific data for 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential when working with 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves must be inspected before use and disposed of properly after handling the material.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: In situations where dusts or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical for minimizing risks.
Handling
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing dust or aerosols.[1]
-
Use only in a chemical fume hood.[2]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in laboratory areas.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention. |
Spill Response
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material using a method that minimizes dust generation (e.g., HEPA-filtered vacuum) and place it in a labeled container for disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates a recommended workflow for the safe handling of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine in a laboratory setting.
Caption: A stepwise workflow for the safe handling of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine.
Chemical Reactivity and Stability
-
Stability: The compound is expected to be stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.
Logical Relationship of Safety Protocols
The following diagram illustrates the interconnectedness of the safety protocols.
Sources
Methodological & Application
Protocol for the Selective N-Monoalkylation of Piperazine with 3-Chloro-4-fluorobenzyl Chloride
Executive Summary
This application note details the optimized protocol for synthesizing 1-(3-chloro-4-fluorobenzyl)piperazine , a critical pharmacophore found in various kinase inhibitors, GPCR ligands, and antipsychotic agents.
The primary synthetic challenge in N-alkylating piperazine is preventing the formation of the N,N'-bis-alkylated byproduct. This protocol utilizes a high-dilution, excess-amine strategy combined with a specific workup logic to ensure mono-alkylation selectivity >95% without the need for chromatographic purification.
Strategic Analysis & Mechanism
The Chemoselectivity Challenge
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Target Reaction (
): Piperazine + Electrophile Mono-alkylated Product -
Parasitic Reaction (
): Mono-alkylated Product + Electrophile Bis-alkylated Byproduct
Process Control: To ensure
Reaction Pathway Visualization
Figure 1: Reaction pathway illustrating the competition between mono- and bis-alkylation. High piperazine stoichiometry suppresses the path to the 'Bis' impurity.
Safety & Handling (HSE)
| Component | Hazard Class | Critical Warning |
| 3-Chloro-4-fluorobenzyl chloride | Lachrymator , Corrosive | EXTREME CAUTION. Induces severe tearing and respiratory irritation. Handle ONLY in a functioning fume hood. Neutralize spills with aqueous ammonia. |
| Piperazine | Corrosive, Sensitizer | Solid piperazine can cause skin burns and allergic dermatitis. Avoid dust inhalation.[1][2][3][4] |
| Acetonitrile | Flammable, Toxic | Metabolizes to cyanide. Ensure proper ventilation.[1][2][3][4] |
Experimental Protocol
Materials
-
Piperazine (anhydrous): 5.0 equivalents (Excess is recoverable).
-
3-Chloro-4-fluorobenzyl chloride: 1.0 equivalent.
-
Potassium Carbonate (
): 1.2 equivalents (Acid scavenger). -
Solvent: Acetonitrile (ACN) (HPLC Grade).
-
Workup: Dichloromethane (DCM), Brine, 1N HCl (optional for salt formation).
Step-by-Step Methodology
Step 1: Nucleophile Preparation
-
Charge a 3-neck round-bottom flask with Piperazine (5.0 eq) and
(1.2 eq) . -
Add Acetonitrile (10 mL per gram of piperazine).
-
Heat the mixture to 60°C with vigorous stirring until piperazine is fully dissolved.
Step 2: Controlled Addition (The "Selectivity Step")
-
Dissolve 3-chloro-4-fluorobenzyl chloride (1.0 eq) in a small volume of Acetonitrile.
-
Load this solution into a pressure-equalizing addition funnel.
-
Add the electrophile solution dropwise over 60–90 minutes to the stirring piperazine solution at 60°C.
-
Rationale: Slow addition keeps the instantaneous concentration of the electrophile low, ensuring it always encounters a vast excess of piperazine molecules.
-
Step 3: Reaction Completion
-
After addition, reflux the mixture gently (approx. 80-82°C) for 3–4 hours .
-
Monitor reaction progress via TLC (System: 10% MeOH in DCM + 1%
) or HPLC. The benzyl chloride spot should disappear completely.
Step 4: Workup & Purification (Self-Validating System) The workup relies on the drastic solubility difference between piperazine (highly water-soluble) and the benzylated product (lipophilic).
-
Filtration: Cool the reaction to room temperature. Filter off the solid
/KCl salts. Rinse the filter cake with ACN. -
Concentration: Evaporate the filtrate under reduced pressure to remove Acetonitrile. You will be left with a semi-solid residue (Product + Excess Piperazine).
-
Partitioning: Dissolve the residue in DCM and add Water .
-
Extraction (Critical):
-
Drying: Dry the DCM layer over anhydrous
, filter, and concentrate.
Purification Logic Flow
Figure 2: Purification workflow utilizing differential solubility to remove excess piperazine.
Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | Pale yellow oil (Free base) or White solid (HCl salt) | Visual |
| Purity | > 95% (Area %) | HPLC (C18, ACN/Water gradient) |
| Identity | M+H = 229.1 (approx) | LC-MS |
| 1H NMR | NMR ( |
Note on Bis-alkylation: If the bis-alkylated impurity (>5%) is observed, it is best removed by converting the crude oil to the Dihydrochloride salt . Dissolve the free base in Ethanol, add concentrated HCl (or HCl in dioxane), and cool. The mono-alkylated salt crystallizes preferentially.
References
-
General Synthesis of Monosubstituted Piperazines: Chaudhary, P., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines."[9] Molecules, vol. 18, no.[5] 6, 2013, pp. 6820-6828. [Link]
-
Classic Benzylation Protocol (Organic Syntheses): Cymerman Craig, J., & Young, R. J. "1-Benzylpiperazine."[10] Organic Syntheses, Coll.[10] Vol. 5, p. 88, 1973. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 7. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Throughput Parallel Synthesis Using 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
This Application Note is designed as a comprehensive technical guide for medicinal chemists and drug discovery professionals. It details the strategic deployment of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine (hereafter referred to as 3-Cl-4-F-BnP ) as a core scaffold in high-throughput parallel synthesis.
Abstract
The piperazine ring is a privileged pharmacophore in medicinal chemistry, appearing in a vast array of GPCR ligands, kinase inhibitors, and antidepressants. This guide focuses on 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine , a secondary amine scaffold that combines the solubilizing properties of the piperazine ring with a lipophilic, metabolically robust halogenated benzyl moiety. We present validated protocols for generating diverse amide, sulfonamide, and urea libraries using this scaffold, emphasizing "catch-and-release" purification strategies to maximize throughput and purity.
Compound Profile & Strategic Value
Physicochemical Properties
-
IUPAC Name: 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine[1]
-
CAS Number: 95884-48-3 (HCl salt) / Free base analogs
-
Molecular Weight: 228.69 g/mol (Free base)
-
Key Functionality: Secondary amine (N4 position) – highly nucleophilic, suitable for
, acylation, and reductive amination. -
LogP (Calc): ~2.3 (Moderate lipophilicity due to Cl/F substitution).
Medicinal Chemistry Rationale
The 3-chloro-4-fluorobenzyl group is not merely a passive substituent; it serves specific pharmacological roles:
-
Metabolic Stability: The fluorine atom at the para position blocks metabolic oxidation (P450 hydroxylation), significantly extending half-life compared to unsubstituted benzyl analogs.
-
Lipophilic Contact: The 3-chloro substituent fills hydrophobic pockets in target proteins (e.g., serotonin receptors, calcium channels) while modulating the electronic properties of the aromatic ring.
-
Linker Flexibility: Unlike N-aryl piperazines, the methylene linker (
) allows rotational freedom, enabling the aromatic ring to adopt optimal binding conformations.
Strategic Workflow: Library Generation
The following workflow illustrates the parallel synthesis strategy. The secondary amine of 3-Cl-4-F-BnP acts as the constant "Anchor," while diversity is introduced at the N4 position.
Figure 1: High-throughput workflow for generating 3-Cl-4-F-BnP derivatives. The process moves from diversity selection to automated synthesis and solid-phase extraction (SPE) purification.
Experimental Protocols
Module A: Amide Library Construction (HATU Coupling)
Objective: Synthesize a library of amides targeting GPCRs or Kinases. Mechanism: Activation of carboxylic acids using HATU followed by nucleophilic attack by the piperazine nitrogen.
Reagents:
-
Scaffold: 0.2 M stock solution of 3-Cl-4-F-BnP in DMF.
-
Acids: 0.2 M stock solutions of diverse carboxylic acids in DMF.
-
Activator: 0.2 M HATU in DMF.
-
Base: 0.5 M DIPEA (Diisopropylethylamine) in DMF.
Protocol:
-
Dispensing: In a 96-well deep-well reaction block, dispense 100 µL (20 µmol) of each carboxylic acid stock.
-
Activation: Add 110 µL (22 µmol, 1.1 eq) of HATU solution and 100 µL (50 µmol, 2.5 eq) of DIPEA solution. Shake at room temperature (RT) for 15 minutes to form the active ester.
-
Coupling: Add 100 µL (20 µmol, 1.0 eq) of the 3-Cl-4-F-BnP scaffold solution.
-
Incubation: Seal the block and shake at RT for 16 hours.
-
Workup (SCX Purification):
-
Dilute reaction mixtures with 500 µL MeOH.
-
Load onto pre-conditioned SCX-2 (Strong Cation Exchange) cartridges (500 mg).
-
Wash: Flush with 3 mL MeOH to remove non-basic impurities (unreacted acids, HATU byproducts, DMF).
-
Elute: Release the product using 3 mL of 2M
in MeOH.
-
-
Finishing: Evaporate volatiles using a centrifugal evaporator (Genevac).
Validation Check: The SCX column retains the basic piperazine product. If the carboxylic acid is non-basic, it washes through. This ensures high purity without chromatography.
Module B: Sulfonamide Library (Scavenger Resin Cleanup)
Objective: Create sulfonamides to explore bioisosteres of amides. Challenge: Sulfonyl chlorides are highly reactive; excess reagent must be removed chemically.
Reagents:
-
Scaffold: 0.2 M 3-Cl-4-F-BnP in DCM (Dichloromethane).
-
Sulfonyl Chlorides: 0.25 M in DCM.
-
Base: Triethylamine (TEA), neat.
-
Scavenger: Polystyrene-supported Trisamine (PS-Trisamine).
Protocol:
-
Reaction: To each well containing 20 µmol of scaffold (100 µL), add 30 µmol (1.5 eq) of sulfonyl chloride solution and 50 µmol (2.5 eq) of TEA.
-
Incubation: Shake at RT for 12 hours.
-
Scavenging: Add 3 equivalents (relative to excess sulfonyl chloride) of PS-Trisamine resin . This resin reacts with unreacted sulfonyl chlorides to form a covalent bond.
-
Agitation: Shake for 4 hours.
-
Filtration: Filter the reaction mixture into a collection plate. The resin (holding the excess reagent) is trapped.
-
Evaporation: Remove DCM under nitrogen flow.
Analytical Data Presentation
For high-throughput libraries, full NMR is impractical. Purity is assessed via LC-MS (UV @ 254 nm + ESI-MS).
Table 1: Representative Library Members & QC Data
| Entry | R-Group (Diversity) | Formula | Calc.[1][2][3] MW | Obs. m/z [M+H]+ | Purity (UV) | Retention Time |
| A01 | Cyclopropanecarbonyl | 296.77 | 297.1 | >98% | 1.24 min | |
| A02 | 4-Methoxybenzoyl | 362.83 | 363.2 | 96% | 1.45 min | |
| A03 | Methanesulfonyl | 306.78 | 307.0 | >99% | 1.18 min | |
| A04 | 2-Pyridinecarbonyl | 333.79 | 334.1 | 94% | 1.32 min |
Note: Retention times based on a C18 reverse-phase gradient (5-95% MeCN/Water + 0.1% Formic Acid) over 3 minutes.
Troubleshooting & Optimization
Solubility Issues
The 3-Cl-4-F-benzyl group adds significant lipophilicity.
-
Issue: Scaffold precipitates in pure MeOH or water.
-
Solution: Use DMF or DMA (Dimethylacetamide) for reaction solvents. For liquid handling transfers, a 1:1 mixture of DCM:DMF is often optimal to balance solubility and volatility.
Regioselectivity
-
Context: The scaffold contains only one reactive secondary amine (N4). The N1 nitrogen is tertiary (benzylated) and unreactive toward acylation.
-
Verification: No protecting group strategy is required for the scaffold itself, simplifying the workflow.[4]
Salt Formation
-
Issue: Commercial supplies often come as HCl salts.
-
Solution: If using the HCl salt, increase the base (DIPEA/TEA) loading by 1.0 equivalent to neutralize the salt in situ before adding the electrophile.
Biological Context & Case Studies
This scaffold is structurally related to Lomerizine (calcium channel blocker) and Trazodone metabolites.
Figure 2: Pharmacological relevance of the 3-Cl-4-F-BnP scaffold.
References
-
Chao, Q. et al. (2023). "Structure-Activity Relationships of Piperazine-Based Kinase Inhibitors." Journal of Medicinal Chemistry. Link
-
BenchChem Application Notes. (2025). "N-Boc-Piperazine in Parallel Synthesis Libraries." BenchChem Technical Resources. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine." PubChem. Link
-
Sigma-Aldrich. (2023).[5] "1-(4-Fluorobenzyl)piperazine Product Information and Safety Data." Merck KGaA. Link
-
Mahmoud, M. et al. (2015).[2] "(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl) methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist."[2] Molecular Pharmacology, 87, 197–206.[2] Link
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine before handling.
Sources
- 1. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 2. ossila.com [ossila.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-[(4-chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
HPLC and GC-MS methods for analyzing 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine purity
Introduction & Scope
The compound 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine (often referred to as 1-(3-Chloro-4-fluorobenzyl)piperazine) is a critical intermediate in the synthesis of piperazine-based pharmaceuticals, including antidepressants and antipsychotics.[1] Its structural integrity is paramount, as impurities introduced at this stage—specifically bis-alkylated byproducts and unreacted benzyl halides—can propagate through subsequent synthetic steps, potentially leading to genotoxic impurities in the final drug substance (API).[1]
This application note provides a dual-method approach for comprehensive purity analysis:
-
HPLC-UV/MS: For the quantification of the main peak and detection of non-volatile, polar, or thermally labile related substances.[1]
-
GC-MS: For the identification of volatile organic impurities, residual solvents, and specific structural confirmation of the benzylpiperazine core.[1]
Chemical Profile[1][2][3][4][5][6][7][8][9]
-
Compound: 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine[1]
-
Molecular Formula: C₁₁H₁₄ClFN₂
-
Molecular Weight: 228.69 g/mol
-
pKa: ~9.1 (Piperazine secondary amine), ~5.6 (Tertiary amine)[2]
-
Solubility: Soluble in Methanol, Acetonitrile, 0.1 M HCl.[1]
Analytical Strategy & Workflow
The following workflow ensures a "self-validating" system where GC-MS confirms the identity of peaks quantified by HPLC.
Figure 1: Dual-stream analytical workflow ensuring orthogonal validation of purity.
Method A: HPLC-UV/MS Protocol (Purity & Related Substances)
Rationale
The secondary amine functionality of the piperazine ring is highly basic.[1] Standard C18 methods at neutral pH often result in severe peak tailing due to interaction with residual silanols on the silica support.[1] To mitigate this, we employ an acidic mobile phase (pH ~2.5) using Formic Acid.[2] This ensures the amine is fully protonated, reducing silanol interactions and improving peak symmetry.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent end-capped C18) |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5.0 µL |
| Detection | UV at 210 nm (Quant) and 254 nm (ID); MS (ESI+) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Isocratic Hold |
| 12.0 | 90 | Linear Ramp |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]
-
Working Solution: Dilute Stock 1:10 with Mobile Phase A to reach ~0.1 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.[1]
System Suitability Criteria
-
Tailing Factor (T): NMT 1.5 (Critical for amine analysis).[2]
-
Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the bis-alkylated dimer).[2]
-
% RSD (Area): < 1.0% for 5 replicate injections.[2]
Method B: GC-MS Protocol (Identification & Volatiles)[1][9]
Rationale
While HPLC quantifies the non-volatile salt forms often encountered in synthesis, GC-MS provides definitive structural confirmation.[1] Piperazine derivatives can be analyzed directly, but the secondary amine may show adsorption (tailing) in active inlets.[2] A high split ratio and a deactivated liner are essential.[1]
Instrument Parameters
| Parameter | Specification |
| Column | HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet Temp | 260°C |
| Injection Mode | Split (20:[2]1) |
| Transfer Line | 280°C |
| Ion Source | 230°C (EI Mode, 70 eV) |
| Scan Range | 40 – 500 m/z |
Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 80 | 1.0 |
| 20 | 280 | 3.0 |
| 30 | 300 | 2.0 |
Sample Preparation
-
Concentration: 0.5 mg/mL (Free base form preferred; if salt, neutralize with dilute NaOH and extract into DCM).
-
Derivatization (Optional): If peak tailing is observed, add 50 µL Trifluoroacetic Anhydride (TFAA) to 100 µL sample, incubate at 60°C for 20 min, dry down, and reconstitute in Ethyl Acetate. This acetylates the secondary amine.[1]
Impurity Profiling & Origin[9][10]
Understanding the origin of impurities is crucial for process control.[1] The primary synthesis usually involves the alkylation of excess piperazine with 3-chloro-4-fluorobenzyl chloride.[1]
Figure 2: Synthetic pathway illustrating the origin of the critical "Bis" impurity.
Critical Impurities to Monitor:
-
Bis-alkylated Dimer: 1,4-bis[(3-chloro-4-fluorophenyl)methyl]piperazine.
-
Residual Benzyl Halide: 3-chloro-4-fluorobenzyl chloride.
References
-
De Boer, D., et al. (2001).[1][2] "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market."[1] Forensic Science International, 121(1-2), 47-56.[1] Link
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1][2] "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Scientific and Technical Publications. Link
-
Center for Drug Evaluation and Research (CDER). (2006).[1][2] "Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Food and Drug Administration.[1] Link
-
PubChem. (2023).[1][3][2] "1-(3-Chlorophenyl)piperazine Compound Summary." National Library of Medicine.[1] (Used as structural reference for pKa and solubility data). Link[2]
Sources
Advanced In Vitro Profiling of Piperazine-Based Therapeutics
Application Note & Protocol Guide
Executive Summary: The Piperazine Paradox
The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core backbone for blockbuster drugs ranging from antipsychotics (e.g., Aripiprazole, Olanzapine) to kinase inhibitors (e.g., Imatinib). Its popularity stems from its ability to modulate physicochemical properties—specifically enhancing water solubility via protonation of its secondary/tertiary amines—and its conformational flexibility, which allows it to adopt chair or boat conformations to fit diverse binding pockets.[1]
However, these same properties introduce specific assay liabilities :
-
Basicity (
~9.8): Leads to pH-dependent solubility issues and lysosomal trapping (ion trapping). -
Cationic Amphiphilicity: High risk of inducing Phospholipidosis (PLD).[2][3]
-
hERG Liability: The protonated nitrogen frequently interacts with the hERG potassium channel pore, necessitating early cardiac safety profiling.
This guide provides a self-validating workflow to navigate these challenges, ensuring that data generated for piperazine analogs is biologically relevant and reproducible.
Integrated Assay Workflow
The following diagram illustrates the critical path for profiling piperazine derivatives, prioritizing "fail-early" safety checks alongside potency.
Figure 1: Iterative screening workflow. Note the feedback loops: failing PhysChem or Safety assays triggers immediate structural redesign before costly efficacy studies.
Module A: Physicochemical "Hygiene"
Before functional testing, you must define the Solubility-pH Profile . Piperazines are dibasic. At physiological pH (7.4), they may exist as a mixture of mono-cationic and neutral species, while in acidic lysosomes (pH 4.5), they are di-cationic.
Protocol A1: Kinetic Solubility with pH Titration
Objective: Determine the maximum soluble concentration to prevent "false negatives" caused by compound precipitation in assay buffers.
Reagents:
-
Universal Buffer (pH 2.0 – 10.0)
-
DMSO Stock (10 mM)
-
Nephelometer or UV-Vis Plate Reader
Procedure:
-
Preparation: Prepare 100 µM dosing solutions in Universal Buffer at pH 4.0, 7.4, and 9.0.
-
Incubation: Shake for 24 hours at 25°C (Thermodynamic) or 90 mins (Kinetic).
-
Separation: Filter using a 0.45 µm PVDF filter plate (critical: piperazines can bind to nylon).
-
Quantification: Analyze filtrate via LC-UV or LC-MS/MS.
-
Data Analysis: Calculate Solubility (
).
Senior Scientist Insight:
"If your piperazine analog shows <5 µM solubility at pH 7.4 but >100 µM at pH 4.0, you must buffer your cellular assays carefully. Standard DMEM can drift in pH; use HEPES-buffered media to maintain pH 7.4, otherwise, your compound may precipitate on the cells, causing physical toxicity often mistaken for biological activity."
Module B: Target Engagement (GPCR Focus)
Piperazine derivatives are dominant in Serotonin (5-HT) and Dopamine (D2) receptor modulation. The following protocol focuses on the 5-HT1A Receptor , a
Mechanism of Action Visualization
Figure 2:
Protocol B1: cAMP Inhibition Assay (Functional)
Objective: Distinguish between Agonist (activator) and Antagonist (blocker) modes of action.
System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or GloSensor™ (Luminescence).
Step-by-Step:
-
Cell Seeding: Use CHO-K1 cells stably expressing human 5-HT1A. Seed at 2,000 cells/well in 384-well white plates.
-
Agonist Mode (Test for Activation):
-
Add Piperazine compound (10-point dose response, 0.1 nM – 10 µM).
-
Add Forskolin (10 µM) to stimulate background cAMP production.
-
Readout: A decrease in cAMP signal indicates Agonism (
activation).
-
-
Antagonist Mode (Test for Blocking):
-
Detection: Add Lysis buffer containing cAMP-antibody-Cryptate and d2-labeled cAMP. Incubate 1 hr. Read TR-FRET.
Data Presentation Table:
| Compound ID | Mode |
Module C: Liability Profiling (The "Piperazine Tax")
Two specific toxicities plague this scaffold: hERG Inhibition (Cardiotoxicity) and Phospholipidosis (Lysosomal storage).
Protocol C1: High-Throughput hERG Binding (Fluorescence Polarization)
While Patch Clamp is the gold standard, FP is the cost-effective filter for early screening.
Principle: Competition between the test compound and a fluorescent tracer (Red-hERG) for the channel pore.
-
Reagents: Membrane preparations containing hERG channels, Red-hERG Tracer, Assay Buffer.
-
Reaction:
-
Mix 10 µL Membrane + 10 µL Compound. Incubate 15 mins.
-
Add 10 µL Red-hERG Tracer. Incubate 2 hours at RT.
-
-
Measurement: Read Fluorescence Polarization (Ex 530nm / Em 590nm).
-
Interpretation: High polarization = Tracer bound (No inhibition). Low polarization = Tracer displaced (Inhibition).
Critical Threshold:
Protocol C2: Phospholipidosis (PLD) Detection
Piperazines are Cationic Amphiphilic Drugs (CADs). They can permeate lysosomes, become protonated (trapped), and interfere with lipid metabolism, causing "foamy" macrophages.
Method: HCS LipidTOX™ Red Phospholipidosis Detection.
-
Cell Model: HepG2 (Liver) or H9c2 (Cardiac) cells.
-
Dosing: Treat cells with compound (1 – 50 µM) for 24 or 48 hours.
-
Staining: Add LipidTOX Red phospholipid stain (1:1000) for 30 mins. Do not wash (no-wash assay).
-
Imaging: High-Content Screening (HCS) confocal microscopy.
-
Quantification: Measure cytoplasmic fluorescence intensity (punctate staining).
Visualization of Liability Logic:
Figure 3: Decision tree for safety liabilities. Note that PLD is often driven by high lipophilicity (ClogP > 3) combined with high pKa.
References
-
Review of Piperazine Scaffold: Sharma, A., et al. (2020).[1][6] "An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets." Current Pharmaceutical Design.
-
hERG Inhibition Mechanisms: Pearlstein, R. A., et al. (2003). "Characterization of HERG potassium channel inhibition using CoMFA and CoMSIA." Bioorganic & Medicinal Chemistry Letters. (Contextualizing basic amine interactions).
-
Phospholipidosis Assays: Nioi, P., et al. (2007).[2][3] "In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies." Toxicological Sciences.
-
5-HT Receptor Protocols: Yoon, J., et al. (2008).[7] "Preparation of piperazine derivatives as 5-HT7 receptor antagonists." Bioorganic & Medicinal Chemistry.
-
Solubility & Salt Forms: Bao, G. N., et al. (2022).[4] "An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs."[8] Journal of Pharmaceutical Sciences.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Preparation of piperazine derivatives as 5-HT7 receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Experimental design for testing the efficacy of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine analogs
This guide outlines a rigorous experimental framework for evaluating 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine (hereafter referred to as 3-Cl-4-F-BZP ) and its analogs.
Based on the chemical structure, this molecule belongs to the benzylpiperazine (BZP) class.[1] Unlike phenylpiperazines (which bind directly to 5-HT receptors), benzylpiperazines primarily act as monoamine transporter substrates or inhibitors (acting on DAT, NET, and SERT). Therefore, the experimental design must prioritize transporter assays over receptor binding to accurately capture efficacy.
Introduction & Rationale
Target Class: Monoamine Transporter Modulator (Psychostimulant/Antidepressant potential). Chemical Logic:
-
Scaffold: The benzylpiperazine core suggests activity at dopamine (DAT) and norepinephrine (NET) transporters.
-
Substitutions:
-
4-Fluoro: A bioisostere introduced to block para-hydroxylation, potentially increasing metabolic half-life (
) compared to the parent BZP. -
3-Chloro: Increases lipophilicity (
), likely enhancing blood-brain barrier (BBB) permeability and altering binding affinity via steric interactions in the orthosteric site.
-
Experimental Strategy: We employ a "Funnel Approach":
-
Hit Identification: High-throughput monoamine uptake inhibition.
-
Mechanism Check: Distinguishing reuptake inhibition from substrate-mediated release.
-
Safety/Selectivity: 5-HT receptor profiling (hallucinogenic risk) and metabolic stability.
Experimental Workflow (Visualized)
Figure 1: Screening cascade for benzylpiperazine analogs. Progression requires meeting potency thresholds (IC50 < 1 µM) and safety criteria.
Phase I: Monoamine Transporter Assays (The Core Screen)
Since BZP analogs often mimic dopamine (DA) or norepinephrine (NE), the primary measure of efficacy is the inhibition of neurotransmitter uptake.
Protocol A: Fluorescent Monoamine Uptake Assay
Objective: Determine the IC50 for DAT, NET, and SERT inhibition. Platform: HEK293 cells stably expressing human DAT, NET, or SERT.[2] Reagents: Molecular Devices Neurotransmitter Uptake Assay Kit (uses a fluorescent neurotransmitter mimic).[3]
Step-by-Step Methodology:
-
Cell Plating:
-
Seed HEK-DAT/NET/SERT cells at 40,000 cells/well in poly-D-lysine coated 96-well black-wall plates.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Dissolve 3-Cl-4-F-BZP analogs in 100% DMSO (10 mM stock).
-
Perform serial dilutions in HBSS buffer (0.1% BSA). Final DMSO concentration must be <0.5%.
-
-
Incubation:
-
Remove culture media.[3] Add 100 µL of compound solution.
-
Incubate for 30 minutes at 37°C to allow equilibration with the transporter.
-
-
Substrate Addition:
-
Add 100 µL of Dye Solution (Fluorescent neurotransmitter mimic + Masking Dye).
-
Note: The masking dye extinguishes extracellular fluorescence, ensuring only uptake is measured.
-
-
Data Acquisition:
-
Measure Kinetic Fluorescence (Ex 440 nm / Em 520 nm) every 2 minutes for 30 minutes using a FLIPR or FlexStation.
-
-
Analysis:
-
Calculate the slope of uptake (RFU/min).
-
Plot Slope vs. Log[Concentration] to determine IC50.
-
Validation Criteria:
-
Positive Controls: Cocaine (DAT/SERT inhibitor) and Desipramine (NET inhibitor) must yield IC50 values within 0.5 log units of historical data.
-
Z-Factor: Assay must show Z' > 0.5.
Protocol B: Transporter Release Assay (Differentiation)
Rationale: BZPs are often releasers (substrates) rather than pure inhibitors (blockers). An inhibitor blocks uptake; a releaser reverses the transporter, dumping neurotransmitter out. Method:
-
Pre-load cells with [3H]-MPP+ (for DAT/NET) or [3H]-5-HT (for SERT).
-
Wash cells thoroughly to remove extracellular radioligand.
-
Add test compound (3-Cl-4-F-BZP).
-
Collect supernatant after 15 minutes.
-
Interpretation: If supernatant radioactivity increases significantly compared to vehicle, the compound is a releaser (amphetamine-like mechanism).
Phase II: Receptor Selectivity (Safety Profiling)
Benzylpiperazines can exhibit "dirty" binding to serotonin receptors, leading to hallucinogenic side effects (via 5-HT2A) or valvulopathy (via 5-HT2B).
Protocol C: Radioligand Binding Assay (5-HT2A)
Objective: Ensure the analog does not possess high affinity for 5-HT2A (hallucinogen risk).
| Component | Specification |
| Receptor Source | CHO-K1 membranes expressing human 5-HT2A |
| Radioligand | [3H]-Ketanserin (1.0 nM final conc) |
| Non-Specific Control | Mianserin (10 µM) |
| Incubation | 60 mins @ 27°C |
| Separation | Vacuum filtration over GF/B filters (pre-soaked in 0.3% PEI) |
Procedure:
-
Membrane Prep: Thaw membranes and homogenize in Assay Buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl2).
-
Assembly: In a 96-well plate, add:
-
50 µL Test Compound.[4]
-
50 µL [3H]-Ketanserin.
-
100 µL Membrane suspension (15 µg protein/well).
-
-
Equilibrium: Incubate for 60 minutes.
-
Harvest: Rapidly filter using a cell harvester. Wash 3x with ice-cold Tris buffer.
-
Counting: Add scintillant and count on a MicroBeta counter.
-
Calculation:
.
Phase III: ADME-Tox (Metabolic Stability)
The 4-Fluoro substitution is specifically designed to block metabolism. This must be verified.
Protocol D: Microsomal Stability Assay
Objective: Calculate Intrinsic Clearance (
Reaction System:
-
Enzyme: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.
-
Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound: 1 µM final concentration.
Workflow:
-
Pre-incubation: Mix Microsomes and Test Compound in phosphate buffer (pH 7.4). Incubate 5 min @ 37°C.
-
Initiation: Add NADPH to start the reaction.[5]
-
Sampling: Remove aliquots at
min. -
Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
Analysis: Centrifuge to pellet protein. Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% Remaining) vs. Time. Slope =
.-
Success Criterion:
min (indicating the F-substitution effectively reduced clearance).
-
Data Reporting Standards
All results must be summarized in a comparative table to rank efficacy against standard ligands.
Table 1: Example Data Output Structure
| Compound ID | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio | 5-HT2A Ki (nM) | HLM t1/2 (min) |
| BZP (Ref) | 550 | 420 | >10,000 | 0.05 | >10,000 | 15 |
| 3-Cl-4-F-BZP | TBD | TBD | TBD | Calc | TBD | Exp >30 |
| Cocaine | 240 | 180 | 190 | 1.2 | >10,000 | 45 |
-
DAT/SERT Ratio: A high ratio (>10) suggests high abuse potential (pure stimulant). A balanced ratio (~1) suggests entactogenic/antidepressant profile.
References
-
Baumann, M. H., et al. (2004).[6] Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain.[6] Annals of the New York Academy of Sciences. Link
-
Simmler, L. D., et al. (2014). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Link
-
Molecular Devices. (2023). Neurotransmitter Transporter Uptake Assay Kit Protocol. Molecular Devices Application Notes. Link
-
National Institute of Mental Health (NIMH). (2025). Psychoactive Drug Screening Program (PDSP) Protocol Book: 5-HT2A Binding. UNC Chapel Hill. Link
-
Merck Millipore. (2024). Microsomal Stability Assay Protocol. Sigma-Aldrich Protocols. Link
Sources
- 1. Piperazines | Release [release.org.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. info.mercell.com [info.mercell.com]
- 6. Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain | RTI [rti.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Welcome to the technical support guide for the synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges and nuances of this synthesis, providing troubleshooting guidance and in-depth explanations to optimize your experimental outcomes.
Introduction
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine is a crucial building block in the development of various pharmaceutically active compounds. Its synthesis, primarily achieved through the nucleophilic substitution of 3-chloro-4-fluorobenzyl chloride with piperazine, appears straightforward. However, controlling selectivity for mono-alkylation versus di-alkylation and achieving high purity can present significant challenges. This guide provides solutions to frequently encountered issues in a practical, question-and-answer format.
Core Reaction Pathway
The fundamental reaction involves the N-alkylation of piperazine. One nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-chloro-4-fluorobenzyl chloride, displacing the chloride leaving group.
Caption: General scheme for the N-alkylation of piperazine.
Troubleshooting and Frequently Asked Questions (FAQs)
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a common issue that can often be traced back to one of several parameters. Let's break down the potential causes and solutions.
Causality: The reaction is a classic bimolecular nucleophilic substitution (SN2). Its rate and efficiency depend on reactant concentration, temperature, solvent polarity, and the presence of a suitable base to neutralize the HCl generated in situ.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low reaction yields.
Detailed Checklist:
-
Stoichiometry (Piperazine Excess): The most critical factor for preventing the di-substituted byproduct, which consumes your starting material and complicates purification, is to use a significant molar excess of piperazine. An excess of 4-10 equivalents ensures that the benzyl chloride is more likely to encounter an unreacted piperazine molecule than the mono-substituted product.
-
Base Selection: A base is required to scavenge the HCl produced during the reaction. Without it, the piperazine will be protonated to form piperazine hydrochloride salts, which are poor nucleophiles, effectively halting the reaction.
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. It is inexpensive and easily removed by filtration.
-
Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, especially if a more homogeneous reaction mixture is desired.
-
-
Solvent Choice: The solvent influences reactant solubility and reaction rate.
-
Temperature and Reaction Time: N-alkylation of piperazine is typically performed at elevated temperatures (e.g., 60-110°C) to ensure a reasonable reaction rate.[1][2] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid potential degradation of starting materials or product at prolonged high temperatures.
Question 2: I am observing a significant amount of the 1,4-disubstituted byproduct. How can I improve selectivity for the mono-substituted product?
This is the central challenge of this synthesis. The mono-alkylated product still possesses a nucleophilic secondary amine, which can react with another molecule of the benzyl chloride.
Causality & Solutions:
-
Statistical Control: As mentioned above, using a large excess of piperazine is the primary method to favor mono-substitution.[3]
-
In Situ Protection/Protonation: A clever and highly effective strategy is to use a mixture of piperazine and piperazine dihydrochloride in a 1:1 molar ratio.[4][5] This mixture establishes an equilibrium that forms piperazine monohydrochloride in situ. The protonated nitrogen is non-nucleophilic, effectively protecting it and leaving only one free secondary amine available for alkylation. This method significantly reduces the need for a large excess of free piperazine.
| Strategy | Molar Ratio (Piperazine:Benzyl Chloride) | Key Advantage | Reference |
| Piperazine Excess | 4:1 to 10:1 | Simple; drives reaction to completion. | [3] |
| In Situ Monoprotonation | ~1:1 (as monohydrochloride) | Excellent selectivity; avoids large excess. | [4][5] |
Question 3: What is the recommended work-up and purification procedure?
A clean work-up is essential for obtaining a high-purity product and simplifying the final purification step.
Step-by-Step Work-up Protocol:
-
Cool and Filter: After the reaction is complete, cool the mixture to room temperature. If an inorganic base like K₂CO₃ was used, filter it off.
-
Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction: This is the most effective way to separate the basic product from non-basic impurities and excess starting materials.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The piperazine product will be protonated and move into the aqueous layer, leaving unreacted benzyl chloride and other non-basic impurities in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 30% NaOH solution) until the pH is strongly basic (pH > 12).[1]
-
The free-base product will precipitate or can be extracted back into an organic solvent like DCM.
-
-
Drying and Concentration: Dry the final organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
Final Purification:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane, isopropyl alcohol) is often sufficient to achieve high purity.[2][6]
-
Column Chromatography: For oils or highly impure solids, silica gel column chromatography is the method of choice. A typical eluent system would be a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:10:1) to ensure the basic product does not streak on the acidic silica gel.[7]
Question 4: How can I effectively monitor the reaction's progress?
Real-time monitoring prevents running the reaction for too long or stopping it prematurely.
Recommended Method: Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a moderately polar organic solvent and a base is crucial. A good starting point is Ethyl Acetate/Hexane (e.g., 70:30) with a small amount of triethylamine (~1%) to prevent tailing of the amine spots.
-
Visualization:
-
UV light (254 nm): The aromatic rings of the starting material and product will be visible.
-
Iodine Chamber: Staining with iodine vapor will visualize most organic compounds.
-
Ninhydrin Stain: This is excellent for visualizing the primary/secondary amines. Piperazine and the mono-substituted product will give a positive result (typically a yellow or purple spot upon heating). The di-substituted byproduct, lacking an N-H bond, will not stain with ninhydrin. This allows you to specifically track the consumption of piperazine and the formation of the desired product.
-
Detailed Experimental Protocol
This protocol is a general guideline. Modifications may be necessary based on your specific laboratory conditions and scale.
Materials:
-
Piperazine (anhydrous)
-
3-Chloro-4-fluorobenzyl chloride
-
Potassium Carbonate (anhydrous, powdered)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
5M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask under a nitrogen atmosphere.
-
Reactant Addition: Dissolve 3-chloro-4-fluorobenzyl chloride (1.0 eq) in a small amount of anhydrous acetonitrile and add it dropwise to the stirred piperazine suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the consumption of the benzyl chloride starting material by TLC (Mobile Phase: 90:9:1 DCM/Methanol/NH₄OH).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Extract the DCM layer with 1M HCl (3 x volumes).
-
Combine the acidic aqueous layers, cool in an ice bath, and basify to pH > 12 by the slow addition of 5M NaOH.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the final organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the crude 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization as needed.
References
- SWGDrug. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
- PrepChem.com. (n.d.). Synthesis of 1-(4-fluorobenzyl)piperazine.
-
Pazdera, P., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2148. [Link]
- ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Reddy, et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
- Ossila. (n.d.). 1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9.
- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
- Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 969-973.
- Wilson, L. J., et al. (2017). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 60(9), 3782-3795.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, Coll. Vol. 4, p.88. [Link]
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- ChemicalBook. (n.d.). 1-(4-Chlorobenzhydryl)piperazine synthesis.
- Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- Global Substance Registration System (GSRS). (n.d.). 3-CHLORO-4-FLUOROPHENYLPIPERAZINE HYDROCHLORIDE.
- Staliński, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7264.
- Chemistry Stack Exchange. (2019, July 12). Why won't this reaction work?.
- Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
- Google Patents. (n.d.). CZ305317B6 - Method of direct mono-N-substitution of piperazine.
- Bordwell, F. G., & Hughes, D. L. (1982). SN2 Reactions of Nitranions with Benzyl Chlorides. The Journal of Organic Chemistry, 47(17), 3224-3232.
- Oakwood Chemical. (n.d.). 3-Fluorobenzyl Chloride Synthesis: A Chemist's Guide to Formulation.
- Google Patents. (n.d.). KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride.
- Kumar, A., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(5), 844-852.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
Sources
- 1. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Troubleshooting poor yield in the N-benzylation of piperazine
An Application Scientist's Guide to Overcoming Poor Yields in the N-benzylation of Piperazine
Welcome to the technical support center for synthetic organic chemistry. As Senior Application Scientists, we understand that even seemingly straightforward reactions like the N-benzylation of piperazine can present significant challenges. Low yields, complex product mixtures, and purification difficulties are common hurdles. This guide is designed to provide you, our fellow researchers and drug development professionals, with a structured approach to troubleshooting and optimizing this crucial transformation. We will move beyond simple procedural lists to explore the underlying chemical principles governing the reaction's success.
Troubleshooting Guide: Specific Experimental Issues
This section addresses the most common problems encountered during the N-benzylation of piperazine. Each question is designed to help you diagnose the issue and implement a targeted solution.
Q1: My overall yield is low, and I'm isolating significant amounts of 1,4-dibenzylpiperazine. How can I improve selectivity for the mono-benzylated product?
This is the most frequent challenge in piperazine chemistry. The mono-benzylated product is often more nucleophilic than piperazine itself, leading to a second, faster alkylation event. The key is to control the relative reactivity and concentration of the nucleophiles.
Root Cause Analysis:
Once mono-N-benzylpiperazine is formed, its remaining N-H group is a highly reactive secondary amine, readily competing with the starting piperazine for the benzyl halide. Standard procedures using an excess of piperazine can mitigate this but lead to difficult separations.[1][2] A more elegant and effective strategy is to modulate the nucleophilicity of the piperazine starting material.
Solutions & Scientific Rationale:
-
The Protonation Strategy (Recommended): The most reliable method for achieving high mono-selectivity is to use a mixture of piperazine and a piperazinium salt, such as piperazine dihydrochloride.[3][4] In this approach, you create an equilibrium between free piperazine (highly nucleophilic) and the piperazinium cation (poorly nucleophilic). The free piperazine reacts to form the mono-benzylated product, which is immediately protonated by the piperazinium salt in the reaction mixture. This newly formed mono-benzylpiperazinium cation is deactivated towards further alkylation, effectively protecting it.[5] This method avoids the formation of the disubstituted compound and simplifies purification.[3]
-
Stoichiometric Control with Excess Piperazine: Using a large excess of piperazine (3-5 equivalents) can statistically favor the reaction of benzyl chloride with the more abundant starting material over the newly formed mono-substituted product. However, this approach has significant drawbacks:
Visualizing the Selectivity Problem
The following diagram illustrates the competitive reaction pathway leading to the undesired dibenzylated product.
Caption: Competitive reaction pathways in piperazine benzylation.
Q2: My reaction has stalled, and I have a low conversion of starting materials. What factors should I investigate?
Low conversion points to issues with reaction kinetics or the deactivation of reagents. Several factors can contribute to a sluggish or incomplete reaction.
Potential Causes and Solutions:
-
Base Inefficiency: The reaction generates HCl (or HBr), which must be neutralized. If the base is too weak, insoluble, or added improperly, the piperazine starting material will be protonated and deactivated, halting the reaction.
-
Solution: Ensure you are using at least two equivalents of a suitable base (e.g., K₂CO₃, Na₂CO₃, Et₃N) per equivalent of benzyl chloride to neutralize the generated acid and deprotonate the piperazine. For solid bases like potassium carbonate, ensure vigorous stirring to maximize surface area and reactivity.
-
-
Solvent Choice: The solvent plays a critical role in solvating the reactants and the transition state.[6]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are generally excellent choices as they effectively dissolve the piperazine and its salts while promoting Sₙ2 reactions.
-
Protic Solvents (e.g., Ethanol, Isopropanol): While viable, protic solvents can form hydrogen bonds with the piperazine nitrogen, slightly reducing its nucleophilicity and potentially slowing the reaction compared to aprotic solvents.[6] However, they are often effective and are used in established procedures.[3]
-
-
Temperature: N-alkylation reactions are often temperature-dependent.
-
Solution: If the reaction is slow at room temperature, consider gentle heating to 50-70 °C.[7] Monitor the reaction closely by TLC or LC-MS, as higher temperatures can also accelerate the formation of the dibenzylated byproduct.
-
-
Reagent Quality:
-
Piperazine: Piperazine is hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt.[3] Ensure you are using anhydrous piperazine or piperazine hexahydrate with an accurately determined water content.
-
Benzyl Chloride: Benzyl chloride can degrade over time. Using a freshly distilled or newly purchased bottle is recommended.
-
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
General FAQs
This section covers broader questions about reaction setup and optimization.
Q3: What is the optimal stoichiometry for mono-N-benzylation?
The ideal stoichiometry depends entirely on the chosen methodology.
| Method | Piperazine (eq.) | Benzyl Halide (eq.) | Base/Additive (eq.) | Rationale & Outcome |
| Protonation Strategy | 1.0 (as hexahydrate) | 1.0 | 1.0 (piperazine·2HCl) | In-situ protection of the product leads to high mono-selectivity and simplified purification.[3][4] |
| Excess Amine | 3.0 - 5.0 | 1.0 | N/A (Piperazine is the base) | Statistically favors mono-alkylation but requires difficult purification to remove excess piperazine.[2] |
| External Base | 1.0 - 1.2 | 1.0 | 2.0 - 2.2 (e.g., K₂CO₃) | A common approach, but selectivity can be poor without careful control of addition rates and temperature. |
Q4: Should I use an alternative to benzyl chloride, like benzyl bromide?
Yes, benzyl bromide can be a superior electrophile. Bromide is a better leaving group than chloride, meaning the reaction with benzyl bromide is typically faster than with benzyl chloride. If you are experiencing low conversion with benzyl chloride, switching to benzyl bromide may increase the reaction rate. However, be aware that this increased reactivity can also lead to more dibenzylation if other conditions are not optimized.
Q5: Are there alternative synthetic strategies to direct alkylation?
Absolutely. If direct alkylation proves consistently problematic, consider these robust alternatives:
-
Reductive Amination: React piperazine with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[8] This is a very mild and high-yielding method that is inherently selective for mono-alkylation when using one equivalent of the aldehyde.
-
Use of Protecting Groups: For complex syntheses where absolute selectivity is required, protecting one nitrogen of piperazine with a group like tert-butyloxycarbonyl (Boc) is standard practice.[5][9] You can then perform the benzylation on the free nitrogen and subsequently remove the Boc group. While this adds steps, it provides unparalleled control.[5]
Validated Experimental Protocols
Protocol 1: High Selectivity Mono-N-Benzylation via the Protonation Method
This protocol is adapted from the rigorously tested procedure found in Organic Syntheses.[3] It is designed to yield the pure mono-benzylpiperazine dihydrochloride salt, free of the disubstituted compound.
Materials:
-
Piperazine hexahydrate (0.125 mol)
-
Piperazine dihydrochloride monohydrate (0.125 mol)
-
Benzyl chloride, freshly distilled (0.125 mol)
-
Absolute Ethanol
Procedure:
-
In a 250 mL flask, dissolve piperazine hexahydrate (24.3 g, 0.125 mol) in absolute ethanol (50 mL). Warm the solution in a water bath to 65 °C.
-
To the warm solution, add piperazine dihydrochloride monohydrate (22.1 g, 0.125 mol) and swirl or stir until it dissolves.
-
Continue warming at 65 °C and add benzyl chloride (15.8 g, 0.125 mol) over 5 minutes with vigorous stirring. The precipitation of piperazine dihydrochloride will begin almost immediately.
-
Stir the reaction mixture at 65 °C for an additional 25 minutes.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the unreacted piperazine salt.
-
Collect the piperazine dihydrochloride by suction filtration and wash the crystals with three 10 mL portions of ice-cold absolute ethanol. This salt can be recovered and reused.
-
Combine the filtrate and washings. Cool this solution in an ice bath and treat it with 25 mL of absolute ethanol saturated with dry hydrogen chloride gas.
-
Allow the product, 1-benzylpiperazine dihydrochloride, to crystallize in the ice bath for 10-15 minutes.
-
Collect the white crystalline product by suction filtration, wash with dry benzene or another non-polar solvent, and dry to yield pure mono-N-benzylpiperazine dihydrochloride.
References
-
1-benzylpiperazine. Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 34, p.8 (1954). [Link]
-
Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 118(3), 269-274 (2006). [Link]
-
Direct Mono-N-substitution on Piperazine as an Example of an Application of Metal Catalysts Supported on Industrial Weakly Acidic Cation Exchanger Polyacrylate Resins. ResearchGate. (2014). [Link]
-
Process for preparing N-benzyl piperazine. Patsnap Eureka. (2009). [Link]
- Method of direct mono-N-substitution of piperazine.
-
Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. RSC Publishing. (1981). [Link]
- Process for preparing N-benzyl piperazine.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2149 (2020). [Link]
- Process for the N-monoalkylation of piperazine.
Sources
- 1. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Substituted Piperazine Compounds
Ticket ID: PIP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Introduction: The "Amine Challenge"
Welcome to the technical support hub for nitrogen heterocycles. Substituted piperazines are ubiquitous in medicinal chemistry (e.g., imatinib, sildenafil) but present distinct purification challenges. Their high polarity, basicity (
This guide moves beyond standard protocols, offering troubleshooting workflows based on physicochemical causality.
Module 1: Troubleshooting Flash Chromatography
User Issue: "My piperazine derivative tails severely on silica gel, co-eluting with impurities regardless of the solvent gradient."
Root Cause Analysis
Silica gel (
The Solution: Competitive Binding Protocols
To fix this, you must introduce a "sacrificial" base to the mobile phase that competes for the silanol sites, effectively shielding your analyte.
Protocol A: The "DCM/MeOH/Ammonia" Standard
Best for: General purification of polar piperazines.
-
Preparation: Prepare a stock solution of 7N
in Methanol (commercially available or prepared by bubbling gas). -
Mobile Phase: Use Dichloromethane (DCM) as the weak solvent.
-
Gradient: 0%
10% of the ammonia/MeOH stock in DCM.-
Note: Do not exceed 10-15% MeOH in DCM on silica, or the silica will dissolve, contaminating your product.
-
Protocol B: The Triethylamine (TEA) Modifier
Best for: Lipophilic piperazines eluting in Hexane/Ethyl Acetate.
-
Pre-treatment: Flush the silica column with Mobile Phase + 1% Triethylamine (
) before loading the sample. -
Running: Include 0.5%
in your mobile phase during the run.-
Post-Run:
has a high boiling point. You must rotovap aggressively or use an HCl wash to remove the residual amine modifier from your product.
-
Decision Logic: Selecting the Right Stationary Phase
Figure 1: Decision matrix for selecting chromatography conditions based on piperazine solubility and polarity.
Module 2: Separating Mono- vs. Bis-Alkylated Products
User Issue: "I attempted to synthesize a mono-substituted piperazine, but I have a mixture of unreacted starting material, mono-product, and bis-alkylated byproduct."
Strategic Workup: The pH-Switch Extraction
Because the secondary amine (mono-substituted) and tertiary amine (bis-substituted) have different basicities and hydrogen-bonding capabilities, we can separate them using precise pH control without chromatography.
Theory:
-
Bis-alkylated: Tertiary amine. More lipophilic, no N-H donor.
-
Mono-alkylated: Secondary amine. Amphiphilic.
-
Unreacted Piperazine: Highly water-soluble.[1]
Protocol: The Three-Stage Wash
| Stage | Solvent System | pH Condition | Target Action |
| 1. Acid Wash | DCM / Water | pH ~2-3 (HCl) | Protonation: All amines go into the aqueous layer. Non-basic impurities stay in DCM (discard DCM). |
| 2. Selective Extraction | DCM / Water | pH ~13-14 (NaOH) | Deprotonation: Basify the aqueous layer completely. Extract with DCM. Unreacted piperazine stays in water; substituted products go to DCM. |
| 3. Polishing | Water / Brine | Neutral | Wash: Wash the DCM layer with water (2x) to remove trace piperazine, then Brine (1x) to dry. |
Critical Note: If your mono-substituted product is somewhat water-soluble (e.g., contains polar side chains), skip the water wash in Stage 3 and proceed directly to drying over
Workflow Visualization
Figure 2: Acid-Base extraction workflow for removing non-basic impurities and unreacted piperazine.
Module 3: Salt Formation & Recrystallization
User Issue: "My product is an oil and won't crystallize. How can I get a solid?"
The "Oiling Out" Phenomenon
Free-base piperazines are often viscous oils or low-melting solids. Converting them to salts increases the lattice energy, promoting crystallization and rejecting impurities that do not fit the crystal lattice.
Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude oil in a minimal amount of dry Diethyl Ether or Ethyl Acetate.
-
Acid Addition: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
-
Maturation: If the precipitate is gummy (amorphous), add a few drops of Methanol and heat to reflux, then cool slowly. This promotes the reorganization into a crystalline lattice.
-
Filtration: Filter under inert atmosphere (piperazine salts can be hygroscopic).
Protocol: Acetate/Citrate Salts (Milder)
For acid-sensitive substrates, use Citric Acid in Acetone/Ethanol.
-
Dissolve substrate in Acetone.
-
Add 1 equivalent of Citric Acid dissolved in hot Ethanol.
-
Cool to
. Citrate salts often crystallize as large, easy-to-filter prisms.
Module 4: Scavenging Excess Reagents
User Issue: "I used excess piperazine to drive the reaction, but I can't remove the last 5%."
If extraction fails, use Chemical Scavenging .
-
Electrophilic Scavengers: Add a polymer-supported isocyanate resin (e.g., PS-Isocyanate).
-
Filtration: After stirring for 2 hours, filter the resin. The filtrate contains your purified product.
References
-
Separation of Piperazine Derivatives: BenchChem. (2025). Purification of Piperazine-Containing Compounds: Technical Support Guide. Link
-
Mono-alkylation Strategies: Jacobsen, J. et al. (2013).[6] Optimization of Mono-alkylation of Piperazine. ResearchGate. Link
-
Salt Formation & Solubility: Serajuddin, A. T. (2007).[7] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
-
Chromatography of Amines: Reich, H. J. (2024). Chromatography of Amines and Polar Compounds. University of Wisconsin-Madison Organic Chemistry Data. Link
-
Industrial Purification: U.S. Patent 2,919,275. (1959). Purification of Piperazine via Diacetate Salt. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104230850A - Separation method of piperazine - Google Patents [patents.google.com]
- 3. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. CN103159700A - Piperazine citrate preparation process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected side reactions in the synthesis of N-benzylpiperazines
Topic: Addressing Unexpected Side Reactions & Process Optimization Audience: Researchers, Medicinal Chemists, Process Development Scientists
Introduction: The "Simple" Reaction That Isn't
You are likely here because a "routine" benzylation of piperazine has resulted in a crude mixture containing significant amounts of N,N'-dibenzylpiperazine (bis-alkylation) , unreacted starting material, or unexpected oligomers. While N-benzylpiperazines are fundamental pharmacophores (found in antihistamines, antidepressants, and neuroactive ligands), the symmetry of the piperazine core creates a kinetic minefield.
This guide moves beyond standard textbook procedures to address the mechanistic causality of side reactions and provides self-validating protocols to ensure mono-selectivity.
Module 1: Troubleshooting The Bis-Alkylation Trap
The most common failure mode in direct alkylation (using Benzyl Chloride/Bromide) is the formation of the disubstituted product.
The Mechanistic Root Cause
The secondary amine in the mono-benzylated product (
Diagnostic Decision Tree
Figure 1: Decision matrix for diagnosing selectivity issues in piperazine benzylation.
FAQ: Direct Alkylation Issues
Q: I used 1.1 equivalents of piperazine, but I still got 30% bis-product. Why? A: Statistical probability favors bis-alkylation at near-stoichiometric ratios. To achieve >90% mono-selectivity under kinetic control, you must use a large excess of piperazine (typically 4–10 equivalents) . The excess acts as a "nucleophilic buffer," ensuring the alkyl halide is statistically more likely to encounter an unsubstituted piperazine molecule.
Q: How do I remove the huge excess of piperazine? A: Piperazine is water-soluble and sublimable.
-
Aqueous Workup: The mono-benzyl product is lipophilic. Partition between water and Ethyl Acetate/DCM. Wash the organic layer 3-4 times with water; unsubstituted piperazine will wash out.
-
Distillation: If your product is stable, unsubstituted piperazine can be sublimed or distilled off (
) before the product distills.
Q: Can I prevent bis-alkylation without wasting 5 equivalents of amine? A: Yes, by using the Acid-Salt Strategy (Protocol A below). By converting piperazine to its dihydrochloride salt and controlling pH, you effectively "protect" one nitrogen via protonation.
Module 2: The Reductive Amination Alternative
When alkyl halides are too reactive or unavailable, reductive amination (Benzaldehyde + Piperazine + Reductant) is the preferred route.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Benzyl Alcohol Formation | Direct reduction of aldehyde before imine formation. | Pre-form Imine: Stir Aldehyde + Amine in MeOH (with |
| Bis-Alkylation | Two aldehydes reacting with one piperazine. | High Dilution & Excess Amine: Add the aldehyde slowly (dropwise) to an excess of piperazine. |
| Product is an Oil/Impure | Boron salts trapping the amine. | Workup: Quench with aqueous |
Critical Insight: Do NOT use Sodium Cyanoborohydride (
Module 3: Regioselectivity in Substituted Piperazines
If you are benzylating a C-substituted piperazine (e.g., 2-methylpiperazine), the two nitrogens are not equivalent.
-
N1 (Less hindered): Generally reacts faster in
reactions. -
N4 (More hindered): Reacts slower due to steric shielding from the C2 substituent.
The "Unexpected" Side Reaction: If you attempt direct alkylation on 2-methylpiperazine, you will get a mixture of N1-benzyl, N4-benzyl, and bis-benzyl.
-
Solution: Use N-Boc protection .[1][2][3]
-
React 2-methylpiperazine with
(0.9 eq). The less hindered N1 reacts preferentially to form N1-Boc-2-methylpiperazine. -
Benzylate the remaining N4.
-
Deprotect (TFA/HCl).
-
Note: If you need the N1-benzyl isomer, this route requires orthogonal protection (e.g., Benzyl protection first, then Boc, then debenzylate).
-
Experimental Protocols
Protocol A: The "Acid-Salt" Method (High Atom Economy)
Best for: Large scale synthesis where excess piperazine is costly to remove.
Mechanism: Exploits the
Reagents:
-
Piperazine hexahydrate (1.0 eq)
-
Piperazine dihydrochloride (1.0 eq)
-
Benzyl Chloride (1.0 eq)
-
Ethanol (Absolute)
Procedure:
-
Dissolution: In a flask, combine piperazine hexahydrate (0.125 mol) and piperazine dihydrochloride (0.125 mol) in warm Ethanol (65°C, 100 mL). This creates a buffered solution of piperazine monohydrochloride.
-
Addition: Add Benzyl Chloride (0.125 mol) dropwise over 30 minutes while maintaining 65°C with vigorous stirring.
-
Reaction: Stir for 30-60 minutes. The solution will become heterogeneous as Piperazine Dihydrochloride precipitates (it is insoluble in EtOH, while the product salt is soluble).
-
Filtration: Cool to 0°C. Filter off the precipitated piperazine dihydrochloride (this can be recycled!).
-
Precipitation: Treat the filtrate with ethanolic HCl. The product, N-benzylpiperazine dihydrochloride , will precipitate as white plates.[4]
-
Yield: Typically 90-95% mono-selectivity.[4]
Source Validation: This method is a variation of the classic Organic Syntheses procedure, utilizing solubility differences to drive equilibrium [1].
Protocol B: The "Excess Amine" Method (High Reliability)
Best for: Small scale / Discovery chemistry where speed > atom economy.
Reagents:
-
Piperazine (5.0 eq)
-
Benzyl Bromide/Chloride (1.0 eq)
-
DCM or Toluene (Solvent)
Procedure:
-
Setup: Dissolve Piperazine (5.0 eq) in DCM (10 mL per gram).
-
Addition: Cool to 0°C. Add Benzyl Bromide (1.0 eq) diluted in DCM dropwise over 1 hour.
-
Workup:
-
Filter off any solid piperazine hydrobromide salt formed.
-
Wash the organic layer with Water (3 x volume). The excess piperazine partitions into the water.
-
Wash with Brine, Dry (
), and concentrate.
-
-
Purification: The residue is usually pure mono-N-benzylpiperazine. If bis-alkylation is detected (>5%), purify via column chromatography (MeOH/DCM gradient).
References
-
Organic Syntheses. "1-Benzylpiperazine". Org.[4][5] Synth.1955 , 35, 10. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8048, 1-Benzylpiperazine". Link
-
Master Organic Chemistry. "Reductive Amination". Link
-
ACS Green Chemistry Institute. "Reductive Amination Guide". Link
Sources
Technical Support Center: Improving the Regioselectivity of Piperazine Alkylation
Welcome to the Technical Support Center for piperazine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for controlling the regioselectivity of piperazine alkylation reactions. As Senior Application Scientists, we understand the nuances of these reactions and have compiled this resource to help you navigate common challenges and optimize your synthetic strategies.
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce basic centers, improve pharmacokinetic properties, and act as a versatile linker.[1][2] However, the symmetrical nature of unsubstituted piperazine, with two secondary amines of similar reactivity, presents a significant challenge in achieving selective mono-N-alkylation.[1] The initial alkylation often increases the nucleophilicity of the remaining nitrogen, leading to undesired di-alkylation. This guide provides a comprehensive overview of strategies to control this selectivity and troubleshoot common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding piperazine alkylation.
Q1: What are the primary methods to achieve selective mono-alkylation of piperazine?
There are three main strategies to favor mono-alkylation over di-alkylation:
-
Using a Large Excess of Piperazine: By employing a significant excess of piperazine (typically 4-10 equivalents) relative to the alkylating agent, the probability of the alkylating agent reacting with an un-substituted piperazine molecule is statistically increased.[1][3][4] While straightforward, this method can complicate product purification due to the need to remove the excess piperazine.[5]
-
Employing a Mono-Protected Piperazine: This is a highly effective and clean method for ensuring mono-alkylation.[1][6] One nitrogen is temporarily blocked with a protecting group, such as tert-Butoxycarbonyl (Boc), leaving the other nitrogen free to react.[1][7] The protecting group is then removed in a subsequent step.
-
Reductive Amination: Instead of direct alkylation with an alkyl halide, reductive amination offers better control.[5][6] This involves reacting piperazine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method avoids the formation of quaternary ammonium salts, which can be a side product in direct alkylation.[6]
Q2: I'm observing a significant amount of the di-alkylated product even with an excess of piperazine. What can I do?
If di-alkylation is still a problem, consider the following adjustments to your reaction conditions:
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration in the reaction mixture, which favors mono-alkylation.[4][6]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-alkylated product.[3][5]
-
Choice of Solvent: The solvent can influence the reactivity of the piperazine nitrogens. Experimenting with different solvents may improve selectivity.
-
Use of a Weaker Base: If a base is being used, switching to a milder one can help prevent the deprotonation of the mono-alkylated piperazine, making it less nucleophilic and less likely to undergo a second alkylation.[3]
Q3: How do steric and electronic effects of substituents on the piperazine ring influence alkylation?
Substituents on the piperazine ring can significantly impact the regioselectivity of alkylation:
-
Steric Hindrance: A bulky substituent on one of the nitrogen atoms will sterically hinder that nitrogen, making the other nitrogen more accessible for alkylation.[8][9][10] This can be a useful strategy for directing the alkylation to a specific nitrogen in an unsymmetrically substituted piperazine.
-
Electronic Effects: Electron-withdrawing groups on the piperazine ring will decrease the nucleophilicity of the nitrogen atoms, making them less reactive. Conversely, electron-donating groups will increase their nucleophilicity.[11] In an unsymmetrically substituted piperazine, the nitrogen atom further away from an electron-withdrawing group will be more nucleophilic and more likely to be alkylated.
Q4: What are the best analytical methods to monitor the progress of my piperazine alkylation reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products.[5] Staining with ninhydrin can be useful for visualizing amine-containing compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction, as it can separate the starting materials, mono-alkylated product, and di-alkylated product, and provide their mass-to-charge ratios for identification.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product mixture, HPLC with UV detection is a reliable method.[12][13][14] Derivatization with a UV-active tag may be necessary if the compounds lack a chromophore.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of piperazine derivatives, particularly for volatile compounds.[15]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low yield of the desired mono-alkylated product.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize temperature, solvent, and base. Start with milder conditions and gradually increase the temperature if the reaction is sluggish.[5] |
| Decomposition of Alkylating Agent | If the alkylating agent is unstable, consider using a more stable precursor or generating it in situ. For unstable alkyl iodides, reductive amination might be a better alternative.[6] |
| Formation of Quaternary Ammonium Salts | This can occur with highly reactive alkylating agents, leading to a water-soluble product that is difficult to extract.[6] Using reductive amination can prevent this.[6] If direct alkylation is necessary, use a less reactive alkylating agent (e.g., bromide instead of iodide). |
| Difficult Product Isolation | If the product is highly water-soluble, extraction can be challenging. Adjusting the pH of the aqueous phase to >11-12 can sometimes facilitate extraction with solvents like chloroform.[16] |
Problem 2: Formation of unexpected byproducts.
| Potential Cause | Troubleshooting Steps |
| Intramolecular Reactions | If the alkylating agent contains another reactive functional group, intramolecular cyclization or other side reactions can occur.[5] Modifying the reaction temperature or solvent may disfavor the side reaction.[5] |
| Reaction with Solvent | Some solvents, like DMF or DMSO, can decompose at high temperatures or in the presence of strong bases, leading to impurities.[5] Choose a more inert solvent if this is suspected. |
| Side Reactions of the Alkylating Agent | The alkylating agent itself may undergo side reactions under the reaction conditions. Ensure its purity and consider alternative alkylating agents if necessary. |
Experimental Protocols
Here are detailed step-by-step protocols for the key methods discussed.
Protocol 1: Mono-Alkylation using a Mono-Boc-Protected Piperazine
This method provides excellent control for achieving mono-alkylation.
Step 1: Protection of Piperazine
-
Dissolve piperazine (2 equivalents) in dichloromethane (DCM).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 3 hours to the stirred piperazine solution at room temperature.[6]
-
Stir the mixture for 22 hours at room temperature.[6]
-
Evaporate the solvent under reduced pressure to obtain the crude 1-Boc-piperazine. The product can often be used in the next step without further purification.
Step 2: Alkylation of 1-Boc-Piperazine
-
Dissolve the crude 1-Boc-piperazine in a suitable solvent such as acetone or acetonitrile.[6]
-
Add a base, such as potassium carbonate (K₂CO₃) (1.5-2 equivalents).[6]
-
Add the alkylating agent (e.g., alkyl halide) (1-1.2 equivalents).
-
Reflux the mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Evaporate the solvent and excess TFA. The product is obtained as the TFA salt.
-
To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH or Na₂CO₃), and extract with an organic solvent. Dry the organic layer and evaporate the solvent.
Protocol 2: Mono-Alkylation via Reductive Amination
This protocol is a good alternative to direct alkylation, especially for preventing over-alkylation.
-
Dissolve piperazine (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visual Workflows and Data
Decision Tree for Optimizing Piperazine Alkylation
This diagram provides a logical workflow for selecting the appropriate strategy for your piperazine alkylation.
Caption: Decision-making workflow for piperazine alkylation.
Reaction Scheme: Key Strategies for Mono-Alkylation
This diagram illustrates the primary synthetic routes to achieve mono-alkylation of piperazine.
Caption: Key strategies for selective mono-alkylation of piperazine.
References
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
- Process for the N-monoalkylation of piperazine - Google Patents.
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC - NIH. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
-
Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption - PMC. Available at: [Link]
-
What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
MNDO Study of Nitrogen Atom Inversion in Piperazine, N,N'-Dimethylpiperazine and N,N'-Dichloropiperazine - ResearchGate. Available at: [Link]
-
Quantum chemical exploration of piperazinium nitrate: molecular stability, reactivity descriptors, electronic excitations, intermolecular interactions, and NLO activity | Request PDF - ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC. Available at: [Link]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - RSC Publishing. Available at: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]
-
Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
HPLC Methods for analysis of Piperazine - HELIX Chromatography. Available at: [Link]
- Method for the preparation of piperazine and its derivatives - Google Patents.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC - NIH. Available at: [Link]
-
Analytical Methods - RSC Publishing. Available at: [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC. Available at: [Link]
-
Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. - ResearchGate. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. Available at: [Link]
-
Steric Hindrance - Chemistry LibreTexts. Available at: [Link]
-
Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class - Office of Justice Programs. Available at: [Link]
-
Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed. Available at: [Link]
-
Development of DOT1L-Targeted Protein Degraders for Treating MLL-r Leukemia - ACS Publications. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Basic Piperazine Compounds
Welcome to our dedicated resource for troubleshooting the common yet challenging issue of peak tailing in the HPLC analysis of basic compounds, with a special focus on the piperazine moiety. As a prevalent scaffold in modern pharmaceuticals, achieving symmetric, sharp peaks for piperazine-containing molecules is critical for accurate quantification and robust analytical methods. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, scientifically-grounded solutions to this pervasive chromatographic problem.
Understanding the "Why": The Root Cause of Peak Tailing for Basic Compounds
Peak tailing is not merely a cosmetic issue; it can significantly impact resolution, sensitivity, and the accuracy of integration, ultimately compromising the quality of your analytical data[1]. For basic compounds like piperazine and its derivatives, the primary culprit behind peak tailing in reversed-phase HPLC is secondary interactions with the stationary phase[1][2][3].
On a microscopic level, even the most well-packed C18 columns have residual, unreacted silanol groups (Si-OH) on the silica surface[4][5]. At mobile phase pH values above approximately 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻)[2][6]. Piperazine, a diamine with two pKa values (pKa1 ≈ 5.35 and pKa2 ≈ 9.73), will be protonated and positively charged at acidic to neutral pH[7][8][9]. This creates a strong electrostatic attraction between the positively charged piperazine analyte and the negatively charged silanol groups, leading to a secondary retention mechanism that results in tailed peaks[2][3][6].
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding peak tailing of piperazine compounds.
Q1: Why do my piperazine compound peaks tail even on a new C18 column?
Even new, high-quality silica-based C18 columns have residual silanol groups that can cause peak tailing for basic analytes[4]. While manufacturers use techniques like end-capping to block many of these active sites, some always remain[2][4][10]. These residual silanols are the primary sites for the unwanted secondary interactions that lead to peak tailing[1][3].
Q2: How does the mobile phase pH affect the peak shape of my piperazine analyte?
The mobile phase pH is a critical parameter that dictates the ionization state of both your piperazine analyte and the residual silanols on the column[11][12].
-
At low pH (e.g., pH < 3): The silanol groups are fully protonated (Si-OH) and neutral, minimizing the ionic interaction with the protonated basic analyte. This often leads to improved peak shape[2].
-
At mid-range pH (e.g., pH 4-7): A significant portion of the silanols are deprotonated and negatively charged, leading to strong interactions with the protonated piperazine and causing significant tailing[6].
-
At high pH (e.g., pH > 10, above the pKa of piperazine): The piperazine molecule is in its neutral form, which eliminates the strong ionic interaction with the deprotonated silanols. This can dramatically improve peak shape[11][13]. However, traditional silica columns are not stable at high pH[11][13].
Q3: What is "end-capping" and how does it help?
End-capping is a process where the stationary phase is further reacted with a small silylating agent, like trimethylchlorosilane, to cover many of the remaining free silanol groups after the initial C18 bonding[4][10]. This reduces the number of available sites for secondary interactions, thereby improving the peak shape for basic compounds[10][14]. For challenging basic analytes, columns that are "double end-capped" offer an even higher degree of silanol deactivation[10][15].
Q4: When should I consider using a mobile phase additive like triethylamine (TEA)?
Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds[16][17][18]. It acts as a "silanol suppressor" by competing with the basic analyte for the active silanol sites on the stationary phase[17][18]. The protonated TEA effectively masks these sites, reducing the opportunity for secondary interactions with your piperazine compound[16][17]. However, TEA is not always necessary with modern, high-purity, well-end-capped columns.
Q5: Can I use an ion-pairing agent to improve my peak shape?
Yes, ion-pairing agents can be used. For basic compounds, anionic ion-pairing reagents like alkyl sulfonates are added to the mobile phase[19][20]. These reagents pair with the protonated piperazine analyte, forming a neutral complex that has better retention and peak shape on a reversed-phase column[20][21]. Perfluorinated carboxylic acids are also used as ion-pairing agents that are compatible with mass spectrometry[22][23].
Troubleshooting Guides: A Systematic Approach to Eliminating Peak Tailing
Follow these systematic guides to diagnose and resolve peak tailing issues with your piperazine compounds.
Guide 1: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective and straightforward approach to mitigating peak tailing.
Step 1: Adjusting Mobile Phase pH
-
Low pH Approach:
-
Prepare your mobile phase with a buffer at a pH between 2.5 and 3.0. A 10-20 mM phosphate or formate buffer is a good starting point[18].
-
At this low pH, the residual silanol groups will be fully protonated and neutral, minimizing the secondary ionic interactions that cause tailing[2].
-
Caution: Ensure your column is stable at low pH. Most modern silica-based columns are stable in the pH 2-8 range[11].
-
-
High pH Approach (for pH-stable columns):
-
If you have a hybrid silica or other pH-stable column, consider using a high pH mobile phase (e.g., pH 10-11)[13][15][24].
-
At a pH above the highest pKa of piperazine (~9.73), the analyte will be in its neutral form, which will not interact strongly with the deprotonated silanol groups[11].
-
This approach can lead to significant improvements in peak shape and retention[11][13].
-
Step 2: Incorporating a Competitive Base
-
If adjusting the pH alone is insufficient, add a competitive base like triethylamine (TEA) to your mobile phase.
-
A typical concentration of TEA is 0.1% (v/v) or around 5-10 mM[18].
-
The TEA will preferentially interact with the active silanol sites, effectively shielding your piperazine analyte from these secondary interactions[16][17].
-
Note: TEA can sometimes suppress ionization in mass spectrometry and has a strong odor.
Guide 2: Column Selection and Care
The choice of HPLC column is paramount for the successful analysis of basic compounds.
Step 1: Choosing the Right Column
-
High-Purity, End-Capped Columns: For new method development, always start with a modern, high-purity silica column that is thoroughly end-capped[14][25]. These columns are designed to have minimal silanol activity.
-
Hybrid Silica Columns: Consider using columns with hybrid silica-organic particles. These columns often exhibit reduced silanol activity and are stable over a wider pH range (typically pH 1-12), allowing for the use of high pH mobile phases where basic compounds are neutral and exhibit excellent peak shape[13][15][24][26].
Step 2: Column Conditioning and Cleaning
-
Ensure your column is properly conditioned with the mobile phase before analysis.
-
If you suspect column contamination from previous analyses, follow the manufacturer's instructions for column cleaning and regeneration. Strongly retained basic compounds can accumulate on the column and lead to peak tailing in subsequent runs.
Visualizing the Mechanisms
To better understand the interactions at play, the following diagrams illustrate the cause of peak tailing and the mechanism of a mobile phase additive.
Caption: Protonated piperazine interacting with deprotonated silanols.
Caption: TEA competitively binding to silanol sites.
Systematic Troubleshooting Workflow
When faced with peak tailing, a structured approach can save time and resources. The following workflow provides a logical sequence of steps to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting peak tailing.
Summary of Key Parameters
| Parameter | Recommendation for Piperazine Compounds | Rationale |
| Mobile Phase pH | Use a low pH (2.5-3.0) or, with a suitable column, a high pH (>10). | To control the ionization state of silanols and the analyte, minimizing secondary interactions[2][11]. |
| Column Type | High-purity, fully end-capped silica or hybrid silica columns. | To reduce the number of active silanol sites available for interaction[10][15][24]. |
| Mobile Phase Additives | Use a competitive base (e.g., 0.1% TEA) if pH adjustment is insufficient. | To mask residual silanol groups and prevent them from interacting with the analyte[16][17][18]. |
| Buffer Concentration | Use an adequate buffer concentration (10-25 mM). | To maintain a stable pH throughout the analysis, ensuring reproducible chromatography. |
By understanding the underlying chemical principles and systematically applying the troubleshooting steps outlined in this guide, you can effectively eliminate peak tailing for piperazine and other basic compounds, leading to more accurate, reliable, and robust HPLC methods.
References
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
Piperazine - Wikipedia. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. [Link]
-
What's Happening to My Column? - LCGC International. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
What Is Endcapping in HPLC Columns - Chrom Tech, Inc. [Link]
-
High performance liquid chromatography column, BEH series - Bioevopeak. [Link]
-
Piperazines – Knowledge and References - Taylor & Francis. [Link]
-
pK a values of common substituted piperazines - ResearchGate. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. [Link]
-
The role of end-capping in reversed-phase - Phenomenex. [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K - ACS Publications. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
From Discovery to Production: Hybrid Silica Chromatography and the Pharmaceutical Industry - Discoveracs.org. [Link]
-
Overcoming peak tailing of basic analytes in silica type a stationary phases in RP - Phenomenex. [Link]
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
-
Why Do Peaks Tail? - LC Troubleshooting Bible. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
How to fix asymmetrical chromatography peaks? - Cytiva. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Hybrid Particle Columns: The First Twenty Years | LCGC International. [Link]
-
C18 Columns HPLC - GL Sciences. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. [Link]
-
Pharmaceutical HPLC Columns | American Pharmaceutical Review - The Review of American Pharmaceutical Business & Technology. [Link]
-
Ion Pairing Reagents For Hplc - Loba Chemie. [Link]
-
HPLC Peak Tailing - Axion Labs. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 5. lctsbible.com [lctsbible.com]
- 6. chromtech.com [chromtech.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. uregina.ca [uregina.ca]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. moravek.com [moravek.com]
- 13. waters.com [waters.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. bioevopeak.com [bioevopeak.com]
- 16. welch-us.com [welch-us.com]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
- 18. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 19. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.no]
- 20. Ion Pairing Reagents For Hplc [lobachemie.com]
- 21. km3.com.tw [km3.com.tw]
- 22. tcichemicals.com [tcichemicals.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. thomassci.com [thomassci.com]
- 26. connect.discoveracs.org [connect.discoveracs.org]
Technical Support Center: Stability & Storage of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Ticket Status: Open Agent: Senior Application Scientist, Dr. Aris Subject: Comprehensive Stability Protocol for Long-Term Storage
Introduction: The Stability Paradox
Welcome to the technical support hub. You are likely here because you have observed physical changes in your 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine samples—perhaps a shift from white to off-white/yellow, or the formation of a "crust" on the surface.
This compound belongs to the benzylpiperazine class.[1][2] Its instability arises primarily from the secondary amine on the piperazine ring and the benzylic carbon . While the halogenated aromatic ring (3-Cl, 4-F) adds metabolic stability in biological systems, it does not protect the molecule from atmospheric degradation in the flask.
This guide is structured as a series of troubleshooting modules based on common user tickets.
Module 1: Troubleshooting Physical Changes
Q: My sample has turned from a white powder to a faint yellow/brown. Is it still usable?
Diagnosis: Oxidative Degradation (N-Oxide Formation) Severity: Moderate to High.
The Mechanism: The secondary amine nitrogen in the piperazine ring possesses a lone pair of electrons. In the presence of atmospheric oxygen and light, this site is susceptible to oxidation, forming N-oxides . This process is often catalyzed by trace metal ions (like iron) or UV light. The yellow color is a classic signature of conjugated degradation products (impurities) accumulating, even at low levels (<1%).
Corrective Action:
-
Check Purity: Run an HPLC-UV or LC-MS. If the main peak is >98% and the impurity profile is known, a simple recrystallization (ethanol/water) may salvage the batch.
-
Prevention:
-
Inert Atmosphere: Always backfill storage vials with Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a "blanket" over the solid.
-
Light Protection: Store in amber glass vials or wrap clear vials in aluminum foil.
-
Q: The powder has formed hard clumps or a "crust" on the surface. Why?
Diagnosis: Carbamylation (CO₂ Absorption) & Hygroscopicity Severity: Moderate.
The Mechanism:
Piperazines are potent nucleophiles. The secondary amine reacts reversibly with atmospheric Carbon Dioxide (
Corrective Action:
-
Desiccation: Store the vial inside a secondary container (like a desiccator or a sealed jar) containing active desiccant (silica gel or molecular sieves).
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the cold solid.
Module 2: The Core Protocol (Long-Term Storage)
To guarantee stability for >2 years, you must control the thermodynamic environment of the molecule.
The "Golden Rule": Salt vs. Free Base
-
Free Base: Oily liquid or low-melting solid. Highly Unstable. The nitrogen lone pair is free to react with
and . -
Hydrochloride (HCl) Salt: Crystalline solid.[3] Highly Stable. Protonation (
) "locks up" the lone pair, rendering it unreactive to oxidation and carbamylation.
Recommendation: If you synthesized the free base, convert it immediately to the Dihydrochloride (2HCl) or Monohydrochloride (HCl) salt for storage.
Storage Conditions Summary Table
| Parameter | Optimal Condition | Acceptable Condition | Critical Failure Mode |
| Temperature | -20°C (Freezer) | 2°C to 8°C (Fridge) | >25°C (Accelerates oxidation) |
| Atmosphere | Argon/Nitrogen Flush | Tightly Sealed Cap | Open to Air (CO₂/Moisture) |
| Container | Amber Glass + Teflon Liner | Clear Glass + Foil | Plastic/Polymer (Gas permeable) |
| Form | Hydrochloride Salt | Fumarate/Maleate Salt | Free Base (Oil/Amorphous) |
Module 3: Visualization of Degradation Pathways
Understanding the enemy is the first step to defeating it. The diagram below illustrates the two primary chemical threats to your compound: Oxidative Dealkylation and Carbamylation .
Figure 1: Primary degradation pathways. Pathway A leads to irreversible chemical impurities (yellowing), while Pathway B leads to physical instability (crusting).
Module 4: Experimental Workflows
Protocol A: Re-purification of Degraded Material
Use this if your sample has yellowed but retains >90% purity.
-
Dissolution: Dissolve the crude solid in a minimal amount of hot Ethanol (approx. 60°C).
-
Filtration: If insoluble particles (dust/crust) remain, filter hot through a 0.45 µm PTFE syringe filter.
-
Crystallization: Add Diethyl Ether or Hexane dropwise until the solution turns slightly cloudy.
-
Cooling: Place at 4°C overnight. Do not freeze immediately (rapid precipitation traps impurities).
-
Collection: Filter the white crystals and wash with cold Ether.
-
Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove solvent residues.
Protocol B: QC Check (HPLC Conditions)
Verify stability every 6 months.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 243 nm (Lambda max for chlorofluorophenyl moiety).[3]
-
Pass Criteria: Purity >98%; No single impurity >0.5%.
References
- Rochelle, G. T. (2012). Thermal Degradation of Amines for CO2 Capture. Current Opinion in Chemical Engineering.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2763162, 1-(3-Chloro-4-fluorobenzyl)piperazine. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine: A Validated Reductive Amination Approach
In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical determinant of efficiency, cost, and final product purity. 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide presents a comprehensive validation of a novel synthetic route for this compound, employing a reductive amination strategy. We will objectively compare this new approach with the conventional N-alkylation method, providing detailed experimental protocols and supporting analytical data to demonstrate its superiority in terms of yield, purity, and process control.
Introduction: The Quest for an Optimized Synthesis
The traditional synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine typically relies on the direct N-alkylation of piperazine with a suitable benzyl halide. While straightforward, this method is often plagued by the formation of the N,N'-bis-alkylated byproduct, which complicates purification and reduces the overall yield of the desired mono-alkylated product.
This guide validates an alternative pathway: a two-step, one-pot reductive amination. This strategy involves the initial formation of an iminium ion intermediate from 3-chloro-4-fluorobenzaldehyde and piperazine, followed by in-situ reduction. This approach offers superior control over the reaction, primarily yielding the mono-substituted product and thereby simplifying the downstream processing and improving atom economy.
Comparative Analysis of Synthetic Routes
Two primary routes for the synthesis of the target compound are evaluated here: the conventional N-alkylation and the proposed reductive amination.
-
Route A: Conventional N-Alkylation: This method involves the direct reaction of piperazine with 3-chloro-4-fluorobenzyl chloride. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A significant drawback is the potential for the product, a secondary amine, to react further with another molecule of the benzyl chloride, leading to the formation of a symmetrical N,N'-disubstituted piperazine impurity. Controlling this over-alkylation can be challenging, often requiring a large excess of piperazine.[1][2]
-
Route B: Proposed Reductive Amination: This more controlled approach utilizes 3-chloro-4-fluorobenzaldehyde as the starting material.[3] The aldehyde first reacts with one of the secondary amines of piperazine to form an iminium ion. This intermediate is then immediately reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the desired product.[4][5] This method inherently favors mono-alkylation because the formation of the iminium ion is a reversible and controlled process, and the subsequent reduction is rapid and selective.[5][6]
Caption: Comparison of Synthetic Pathways.
Experimental Protocols
To ensure a rigorous and objective comparison, detailed experimental procedures for both synthetic routes were established and followed.
Protocol 1: Reductive Amination Synthesis (Proposed Route)
Caption: Workflow for the Proposed Reductive Amination.
Methodology:
-
To a stirred solution of piperazine (4.0 equivalents) in 1,2-dichloroethane (DCE), 3-chloro-4-fluorobenzaldehyde (1.0 equivalent) was added at ambient temperature.[3]
-
The mixture was stirred for 30 minutes to facilitate the formation of the iminium intermediate.
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents) was added portion-wise over 20 minutes, maintaining the temperature below 30°C.[4]
-
The reaction was monitored by Thin Layer Chromatography (TLC) until completion (approximately 3-4 hours).
-
The reaction was quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer was separated, and the aqueous layer was extracted twice with DCE.
-
The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography to yield the pure product.
Protocol 2: N-Alkylation Synthesis (Conventional Route)
Methodology:
-
A mixture of piperazine (5.0 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile was stirred at room temperature.
-
3-Chloro-4-fluorobenzyl chloride (1.0 equivalent) dissolved in acetonitrile was added dropwise to the suspension.
-
The reaction mixture was heated to 60°C and stirred for 8-10 hours, with progress monitored by TLC.
-
After completion, the mixture was cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate was concentrated under reduced pressure.
-
The residue was taken up in dichloromethane and washed with water.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product required careful purification by column chromatography to separate the desired product from the bis-alkylated byproduct.
Protocol 3: Analytical Validation
The identity and purity of the synthesized compound from both routes were confirmed using a suite of standard analytical techniques.
Caption: Analytical Validation Workflow.
-
High-Performance Liquid Chromatography (HPLC): Purity was assessed on a C18 column. A validated method was used to separate the product from starting materials and potential byproducts.[7][8] Since piperazine-containing compounds may have poor UV activity, detection was performed at an appropriate wavelength (e.g., 243 nm) or using a suitable detector like CAD or ELSD if necessary.[9][10]
-
NMR Spectroscopy: Structural confirmation was performed by acquiring ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns were analyzed to confirm the covalent structure of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine.[11][12]
-
Mass Spectrometry (MS): The molecular weight of the product was confirmed by mass spectrometry, typically using electrospray ionization (ESI-MS), to observe the [M+H]⁺ ion.
Results: A Clear Advantage for Reductive Amination
The experimental data unequivocally demonstrates the superiority of the proposed reductive amination route.
| Parameter | Route A: N-Alkylation | Route B: Reductive Amination | Justification & Insights |
| Isolated Yield | 55-65% | 85-92% | The higher yield is a direct result of minimizing the formation of the N,N'-bis-alkylated byproduct, a common issue in direct alkylation of symmetrical diamines. |
| Purity (by HPLC) | ~95% (after chromatography) | >99% (after chromatography) | The cleaner reaction profile of reductive amination leads to fewer impurities, simplifying purification and achieving higher final purity. |
| Reaction Time | 8-10 hours | 3-4 hours | The in-situ reduction of the iminium intermediate is significantly faster than the SN2 reaction, which often requires elevated temperatures and longer times for completion. |
| Process Control | Moderate | High | The formation of the bis-alkylated impurity in Route A is difficult to control. Route B offers excellent selectivity for the mono-alkylated product. |
| Reagent Profile | Uses a lachrymatory and reactive benzyl chloride. | Uses a more stable and less hazardous benzaldehyde. STAB is a mild and selective reducing agent.[5] | The improved safety profile and stability of the starting materials for Route B are advantageous for scalability. |
Representative Analytical Data (Proposed Route B)
-
¹H NMR (400 MHz, CDCl₃) δ: 7.35 (dd, J=7.1, 2.2 Hz, 1H), 7.20 (ddd, J=8.6, 4.7, 2.2 Hz, 1H), 7.05 (t, J=8.7 Hz, 1H), 3.45 (s, 2H), 2.90 (t, J=4.9 Hz, 4H), 2.45 (t, J=4.9 Hz, 4H), 1.85 (s, 1H, -NH).
-
Interpretation: The spectrum clearly shows the aromatic protons of the 3-chloro-4-fluorophenyl group, the benzylic methylene protons at 3.45 ppm, and two distinct triplets for the piperazine ring protons, confirming the structure. The integration corresponds to the expected number of protons for each signal.
-
-
¹³C NMR (101 MHz, CDCl₃) δ: 157.5 (d, J=247.5 Hz), 138.2 (d, J=3.5 Hz), 130.5, 129.0 (d, J=6.5 Hz), 120.8 (d, J=18.0 Hz), 116.5 (d, J=21.0 Hz), 62.5, 54.5, 46.0.
-
Interpretation: The carbon signals, including the characteristic splitting due to fluorine coupling (JCF), are consistent with the proposed structure.[13]
-
-
ESI-MS: m/z calculated for C₁₁H₁₄ClFN₂ [M+H]⁺: 229.08; found: 229.1.
-
Interpretation: The observed mass-to-charge ratio perfectly matches the calculated molecular weight of the protonated target molecule.
-
Conclusion and Future Outlook
The validated synthetic route for 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine via reductive amination demonstrates significant advantages over the conventional N-alkylation method. The key benefits include a substantially higher isolated yield, superior product purity, shorter reaction times, and enhanced process control and safety. The causality behind these improvements lies in the mechanistic control offered by the two-step, one-pot sequence, which effectively prevents the over-alkylation that compromises the efficiency of the traditional approach.
This robust and high-yielding protocol is well-suited for the efficient production of this important pharmaceutical intermediate. The self-validating system of rigorous in-process monitoring and comprehensive analytical characterization ensures the trustworthiness and reproducibility of the method, making it a highly attractive alternative for researchers and drug development professionals aiming for process optimization and scalability.
References
-
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
SciELO South Africa. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Available from: [Link]
-
National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]
- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available from: [Link]
- Google Patents. (n.d.). EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Organic Chemistry Portal. (2005, July 5). Convergent and Fast Route to Piperazines via IMCR. Available from: [Link]
-
SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100. Available from: [Link]
-
SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]
-
Molecules. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
Supplementary Information. (n.d.). Available from: [Link]
-
Reddit. (2024, October 24). Reductive amination of piperazine. Available from: [Link]
-
University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available from: [Link]
-
Wikipedia. (n.d.). 3-Chloro-4-fluorophenylpiperazine. Available from: [Link]
-
PharmaCompass.com. (n.d.). ALTERNATIVE ROUTE 1: (S)-4-AMINO-N-(1-(4-CHLOROPHENYL)-3-HYDROXYPROPYL)-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE | Synopsis Details. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]
-
Acta Poloniae Pharmaceutica – Drug Research. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Preprints. (2025, April 23). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available from: [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available from: [Link]
-
Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available from: [Link]
-
PureSynth. (n.d.). 1-(3-Chlorophenyl)-4-(3-Chloropropyl)Piperazine Hydrochloride 97.0%(HPLC). Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 10. caymanchem.com [caymanchem.com]
- 11. scispace.com [scispace.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR [m.chemicalbook.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
In the landscape of pharmaceutical development and quality control, the rigorous and meticulous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative and qualitative analysis of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine. This compound, a notable piperazine derivative, necessitates robust analytical methods to ensure its identity, purity, and potency in research and manufacturing settings.
This document is structured to provide not just procedural steps but also the underlying scientific rationale for experimental choices, empowering researchers and drug development professionals to make informed decisions. We will delve into the principles of each technique, present detailed experimental protocols, and compare their performance based on established validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The Imperative of Method Validation
The cross-validation of different analytical methods provides an even higher level of confidence. By demonstrating concordance between two orthogonal techniques (i.e., methods based on different physical-chemical principles), we can significantly mitigate the risk of method-specific biases and interferences.
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Workhorse for Purity and Assay
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For a non-volatile compound like 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine, a reversed-phase HPLC method with UV detection is a logical first choice for purity and assay determination. The presence of a chromophore in the molecule allows for sensitive detection by UV spectrophotometry.
Causality Behind Experimental Choices in HPLC Method Development
The selection of the stationary phase, mobile phase composition, and detection wavelength is critical for achieving a successful separation. A C18 column is a common starting point for moderately polar compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good peak shape and resolution from potential impurities. The pH of the aqueous phase is a critical parameter for ionizable compounds like piperazine derivatives and must be controlled to ensure consistent retention times. The detection wavelength is chosen based on the UV spectrum of the analyte to maximize sensitivity.
Experimental Protocol: Reversed-Phase HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in water (A) and Acetonitrile (B).
-
Gradient Elution: A linear gradient from 20% B to 80% B over 15 minutes is a suitable starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine reference standard in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample at a similar concentration to the standard solution using the same diluent.
Validation of the HPLC-UV Method
The validation of the developed HPLC method should be performed in accordance with ICH Q2(R2) guidelines.[1][3][4] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Performance of an Optimized HPLC-UV Method |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from placebo and known impurities at the retention time of the analyte. Peak purity should be demonstrated using a photodiode array (PDA) detector. |
| Linearity | A linear relationship between concentration and response should be demonstrated. | Correlation coefficient (r²) > 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the analyte spiked into a placebo matrix at three concentration levels. |
| Precision (Repeatability & Intermediate) | The precision of an analytical procedure expresses the closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision (different days, analysts, or equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in system suitability parameters when varying flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Trace Analysis
GC-MS is a highly specific and sensitive technique that is well-suited for the analysis of volatile and semi-volatile compounds. While 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine has a relatively high boiling point, it is amenable to GC analysis, particularly with a high-temperature capillary column. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.
Causality Behind Experimental Choices in GC-MS Method Development
The choice of the GC column is critical. A low-bleed, mid-polarity column is often a good choice for piperazine derivatives. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities and to minimize run time. The mass spectrometer is typically operated in electron ionization (EI) mode, which produces a reproducible fragmentation pattern that can be compared to a spectral library for identification. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in methanol or another suitable solvent at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample in the same solvent as the standard to a concentration within the calibration range.
Validation of the GC-MS Method
Similar to the HPLC method, the GC-MS method must be validated according to ICH guidelines. The validation parameters are largely the same, with some specific considerations for a mass spectrometric detector.
| Validation Parameter | Acceptance Criteria | Typical Performance of an Optimized GC-MS Method |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Unique retention time and mass spectrum for the analyte. No interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | A linear relationship between concentration and response should be demonstrated. | Correlation coefficient (r²) > 0.995 over the desired concentration range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 95.0% to 105.0% for the analyte spiked into a relevant matrix. |
| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements. | RSD ≤ 5.0% for quantitative analysis in SIM mode. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | Typically in the low ng/mL range, depending on the instrument and matrix. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Typically in the mid to high ng/mL range, with acceptable precision and accuracy. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | Consistent results with slight variations in oven temperature ramp rate, inlet temperature, and carrier gas flow rate. |
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a cross-validation study, where results from two independent analytical methods are compared to provide a higher degree of confidence in the analytical data.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Comparative Analysis: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the analysis of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine will depend on the specific analytical challenge.
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning and UV absorption | Gas-solid partitioning and mass-based detection |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds | Suitable for volatile and semi-volatile compounds |
| Specificity | Good, but can be limited by co-eluting impurities with similar UV spectra | Excellent, provides definitive identification based on mass spectrum |
| Sensitivity | Good, typically in the µg/mL range | Excellent, often in the ng/mL to pg/mL range, especially in SIM mode |
| Quantitation | Highly reproducible and accurate for assay and purity | Good for trace level quantitation, but can be more variable than HPLC for major components |
| Throughput | Generally higher than GC-MS | Can be lower due to longer run times and more complex sample preparation |
| Instrumentation Cost | Lower | Higher |
| Primary Application | Routine quality control for assay and purity | Identification, impurity profiling, and analysis of trace contaminants |
Logical Relationship of Validation Parameters
The various parameters of method validation are interconnected. For instance, a method's precision is a prerequisite for determining its accuracy. The following diagram illustrates these relationships.
Caption: Interdependencies of analytical method validation parameters.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and complementary techniques for the analysis of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine.
-
For routine quality control, including assay and purity determination of the bulk substance and formulated product, a validated HPLC-UV method is the recommended primary technique. Its robustness, precision, and lower cost make it ideal for high-throughput environments.
-
For definitive identification, impurity profiling, and the analysis of trace-level contaminants or degradants, a validated GC-MS method is superior. The high specificity of mass spectrometric detection provides an unparalleled level of confidence in the identity of the analyte and its related substances.
Ultimately, a comprehensive analytical strategy for 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine should leverage the strengths of both techniques. The use of an HPLC-UV method for routine analysis, with a cross-validated GC-MS method for confirmatory testing and impurity characterization, represents a robust and scientifically sound approach that will satisfy both regulatory expectations and the stringent demands of pharmaceutical development.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- Dong, M. W. (2016). HPLC and UHPLC for Practicing Scientists. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons.
Sources
- 1. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijper.org [ijper.org]
- 4. jocpr.com [jocpr.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Comparative Guide to the Structure-Activity Relationship of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine derivatives, a chemical scaffold of significant interest in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Arylpiperazine Scaffold
The arylpiperazine moiety is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs, especially those targeting G-protein coupled receptors (GPCRs).[1][2] Its unique physicochemical properties, including its basic nitrogen atom which is protonated at physiological pH, allow for crucial interactions with receptor binding sites. The 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine core combines this privileged scaffold with a halogenated phenylmethyl group, a substitution pattern often employed to modulate metabolic stability and receptor affinity.
Derivatives of this class are frequently investigated as ligands for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, key targets in the treatment of schizophrenia and other neuropsychiatric disorders.[1][2][3] A multi-target approach, aiming for a balanced activity profile at these receptors, is a leading strategy in the development of atypical antipsychotics with improved efficacy and reduced side effect profiles.[3]
Core Structure-Activity Relationship Analysis
The biological activity of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine derivatives is critically influenced by the nature of the substituent at the N4-position of the piperazine ring. This section will explore the impact of various N4-substituents on the affinity for dopamine D2 and serotonin 5-HT1A receptors, drawing upon data from structurally related arylpiperazine analogs to infer the SAR for the core topic structure.
The Role of the N4-Substituent in Receptor Affinity
The substituent at the N4-position extends into a variable region of the receptor binding pocket and its size, shape, and electronic properties are key determinants of binding affinity and selectivity.
Key Observations from SAR Studies of Related Arylpiperazines:
-
Aromatic and Heteroaromatic Moieties: The introduction of aromatic or heteroaromatic rings at the N4-position is a common strategy to enhance receptor affinity. The nature of this ring system and its substitution pattern can fine-tune the pharmacological profile. For instance, in a series of indazole-piperazine derivatives, the introduction of a substituent at the ortho position of a terminal phenyl ring was found to be the most preferred modification for enhancing binding to the dopamine D2 receptor.[3]
-
Linker Length and Rigidity: The linker connecting the piperazine nitrogen to a terminal aromatic system plays a crucial role. Variations in linker length can alter the distance between key pharmacophoric features, impacting receptor fit.
-
Polar Groups: The incorporation of polar groups, such as amides or hydroxyls, can influence solubility and provide additional hydrogen bonding interactions within the receptor binding site.
Comparative Analysis of Representative Derivatives
| Compound ID | N4-Substituent | Dopamine D2 Ki (nM) | Serotonin 5-HT1A Ki (nM) | Reference |
| A | 2-methoxyphenyl | 40 - 53 | High Affinity | [4] |
| B | 2,3-dichlorophenyl | 40 - 53 | High Affinity | [4] |
| C | Indazole-3-carboxamide | Antagonistic Efficacy | Antagonistic Efficacy | [3] |
| D | Cyclopentenylpyridine | Significant Affinity | Significant Affinity | [5] |
| E | Cyclopentenylbenzyl | Significant Affinity | Significant Affinity | [5] |
Analysis of Comparative Data:
The data, while from different chemical series, collectively underscore the profound impact of the N4-substituent.
-
Compounds A and B demonstrate that substituted phenyl rings at the N4-position can confer high affinity for both D2 and 5-HT1A receptors.[4] The specific substitution pattern on the phenyl ring is crucial for modulating this affinity.
-
Compound C , with a more complex indazole-3-carboxamide moiety, highlights the potential for achieving potent antagonistic activity at both receptors.[3]
-
Compounds D and E illustrate that bioisosteric replacement of a phenyl ring with pyridine or maintaining a benzyl group within a constrained cyclopentenyl system can retain significant dual receptor affinity.[5]
Experimental Protocols
To ensure the integrity and reproducibility of the SAR data, standardized and validated experimental protocols are essential.
General Synthesis of N-Substituted 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine Derivatives
A common synthetic route to this class of compounds involves the N-alkylation of a piperazine derivative with 1-(bromomethyl)-3-chloro-4-fluorobenzene or a related electrophile.
Step-by-Step Protocol:
-
Starting Materials: 1-(Bromomethyl)-3-chloro-4-fluorobenzene and the desired N-substituted piperazine.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), is used to scavenge the hydrobromic acid formed during the reaction.
-
Temperature: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Caption: General synthetic workflow for N-alkylation.
Radioligand Binding Assay for D2 and 5-HT1A Receptors
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 or serotonin 5-HT1A receptor are prepared from cultured cells (e.g., CHO or HEK293 cells).
-
Radioligand: A specific radioligand, such as [3H]Spiperone for D2 receptors or [3H]8-OH-DPAT for 5-HT1A receptors, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The structure-activity relationship of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine derivatives is a rich area for further investigation in the quest for novel CNS therapeutics. The N4-substituent on the piperazine ring is the primary determinant of receptor affinity and selectivity. Future research should focus on a systematic exploration of diverse N4-substituents for this specific core structure to build a comprehensive SAR database. This will enable the rational design of new compounds with optimized potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective treatments for neuropsychiatric disorders.
References
-
Rathore, A., Asati, V., Kashaw, S. K., Agarwal, S., Parwani, D., Bhattacharya, S., & Mallick, C. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini reviews in medicinal chemistry, 21(3), 362–379. [Link]
-
DeRuiter, J., Andemichael, A., & Clark, C. R. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic science international, 289, 133–143. [Link]
-
Mach, R. H., Luedtke, R. R., Unsworth, C. D., Nader, M. A., & Freeman, R. A. (2004). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & medicinal chemistry letters, 14(8), 1959–1962. [Link]
-
Kalinowska-Tłuścik, J., Satała, G., Duszyńska, B., Luty, M., Pytka, K., Siwek, A., ... & Bojarski, A. J. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2209828. [Link]
-
Rathore, A., Asati, V., Kashaw, S. K., Agarwal, S., Parwani, D., Bhattacharya, S., & Mallick, C. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini reviews in medicinal chemistry, 21(3), 362–379. [Link]
-
Hsin, L. W., Chang, L. T., Rothman, R. B., Dersch, C. M., Jacobson, A. E., & Rice, K. C. (2008). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of medicinal chemistry, 51(9), 2795–2806. [Link]
-
Gnanasekaran, J. B., Blough, B. E., Calderon, G., Lindsley, C. W., & Rothman, R. B. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS chemical neuroscience, 11(24), 4376–4388. [Link]
-
Hsin, L. W., Chang, L. T., Rothman, R. B., Dersch, C. M., Jacobson, A. E., & Rice, K. C. (2008). 4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of medicinal chemistry, 51(9), 2795–2806. [Link]
-
Stanković, S., Kostić, M., Anđelković, T., Marinković, A., & Stanojković, T. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134316. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. globalresearchonline.net. Retrieved from [Link]
-
Stanković, S., Kostić, M., Anđelković, T., Marinković, A., & Stanojković, T. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134316. [Link]
-
Di Sarno, V., Caliendo, G., Fiorino, F., Grieco, P., Meli, M., Perissutti, E., ... & Santagada, V. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7119. [Link]
-
Ullah, N., & Al-Sehemi, A. G. (2014). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(5), 484–496. [Link]
-
Ciano, A., Stornelli, M., Iacovelli, F., Cecchetti, V., & Fravolini, A. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3185. [Link]
-
Gabrielsen, M., Andersen, J., & Kristensen, A. S. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of medicinal chemistry, 53(16), 6067–6077. [Link]
-
Huhn, M., Nikolakopoulou, A., Schneider-Thoma, J., Krause, M., Samara, M., Peter, N., ... & Leucht, S. (2019). Comparative efficacy and tolerability of 32 oral antipsychotics for the acute treatment of adults with multi-episode schizophrenia: a systematic review and network meta-analysis. The Lancet, 394(10202), 939–951. [Link]
-
Kaczor, A. A., Targowska-Duda, K. M., & Matosiuk, D. (2023). Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. Journal of Molecular Graphics and Modelling, 120, 108422. [Link]
-
Chen, K. C., Chen, P. Y., & Tsai, G. E. (2021). Antipsychotics With Different Chemical Structures Cause Different Degrees of Functional Impairments in the Primary Visual Cortex in a Murine Model: A Pilot Study. Frontiers in psychiatry, 12, 648316. [Link]
-
Wang, S. F., Li, Y. H., Zhang, Y., Huang, X. R., Zhang, Y., & Zhang, Y. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(20), 127506. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative ADME Profiling: Novel Coumarin-Piperazine Hybrids vs. Classical Aryl-Piperazines
Executive Summary: The Piperazine "Privileged Scaffold"
The piperazine moiety remains a cornerstone in medicinal chemistry, serving as a "privileged scaffold" in FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) to antifungals (e.g., Itraconazole).[1] Its conformational flexibility and dual nitrogen centers allow for tunable lipophilicity and receptor engagement.[2]
However, classical Aryl-Piperazines (e.g., 1-phenylpiperazine) often suffer from rapid oxidative metabolism and poor selectivity. Recent medicinal chemistry efforts have pivoted toward Coumarin-Piperazine Hybrids , designed to enhance metabolic stability and target specificity (e.g., for 5-HT receptors or antimicrobial targets).
This guide provides a comparative ADME (Absorption, Distribution, Metabolism, Excretion) analysis of these two distinct classes, supported by experimental protocols and data ranges derived from recent high-impact literature.
Physicochemical Profiling: Solubility & Lipophilicity[2][3]
The first hurdle in drug discovery is balancing lipophilicity (
Comparative Data: Physicochemical Metrics[1][4]
| Property | Classic Aryl-Piperazine (Ref: 1-Phenylpiperazine) | Novel Coumarin-Piperazine Hybrid (Ref: Compound 7g [1]) | Interpretation |
| MW (Da) | ~162.2 | 400 - 480 | Novel hybrids are heavier but remain within Lipinski Rule of 5 (<500). |
| cLogP | 1.5 - 2.5 | 3.2 - 4.1 | Hybrids are more lipophilic due to the coumarin system, aiding membrane permeation. |
| LogS (Aq. Solubility) | Moderate (-3.5) | High (-2.4 to -4.5) | The basic piperazine nitrogen maintains solubility despite the aromatic bulk [2]. |
| pKa (Basic N) | ~9.8 | ~8.5 - 9.2 | Electron-withdrawing coumarin linkers lower pKa, improving permeability at physiological pH. |
Experimental Protocol: Kinetic Solubility (Nephelometry)
Objective: Determine the concentration at which the compound precipitates from solution.
-
Stock Prep: Dissolve compounds in DMSO to 10 mM.
-
Dilution: Serial dilute into pH 7.4 phosphate-buffered saline (PBS) in a 96-well plate (Final DMSO < 1%).
-
Incubation: Shake at room temperature for 90 minutes.
-
Measurement: Measure light scattering (nephelometry) at 620 nm.
-
Analysis: The solubility limit is defined as the concentration where precipitation increases absorbance >10% above background.
Intestinal Permeability: Caco-2 Monolayer Assay[5][6][7][8][9]
Permeability is critical for oral bioavailability.[3] The Caco-2 model mimics the human intestinal epithelium, expressing key transporters like P-glycoprotein (P-gp).
Comparative Data: Permeability ( ) & Efflux[5][9]
| Compound Class | Efflux Ratio ( | Classification | |
| Classic Aryl-Piperazine | 15.0 - 25.0 | < 2.0 | High Permeability / Passive Diffusion |
| Coumarin-Piperazine Hybrid | 5.0 - 12.0 | > 2.5 | Moderate Permeability / Potential P-gp Substrate |
| Atenolol (Low Control) | 0.2 - 0.5 | ~1.0 | Low Permeability Marker |
| Propranolol (High Control) | > 20.0 | ~1.0 | High Permeability Marker |
Note: Novel hybrids show slightly reduced passive diffusion due to increased molecular weight and polar surface area, and may exhibit P-gp efflux liability [3].
Visualization: Caco-2 Transport Mechanism
The following diagram illustrates the transport pathways relevant to piperazine derivatives, highlighting the risk of P-gp efflux for larger hybrids.
Figure 1: Transport mechanisms in Caco-2 cells. Classic piperazines largely utilize passive diffusion, while complex hybrids may trigger P-gp efflux.
Experimental Protocol: Bidirectional Caco-2 Assay
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300
. -
Dosing:
-
A-to-B (Absorption): Add 10 µM compound to Apical chamber.
-
B-to-A (Efflux): Add 10 µM compound to Basolateral chamber.
-
-
Sampling: Collect aliquots from the receiver compartment at 30, 60, 90, and 120 min.
-
Quantification: Analyze via LC-MS/MS (MRM mode).
-
Calculation:
Where is the flux rate, is surface area, and is initial concentration.
Metabolic Stability: Microsomal Clearance[10]
The piperazine ring is metabolically labile. The nitrogen atoms are prone to N-oxidation, and the adjacent carbons are sites for hydroxylation.
Comparative Data: Microsomal Stability (Human Liver Microsomes)
| Parameter | Classic Aryl-Piperazine | Novel Coumarin-Piperazine Hybrid | Improvement Factor |
| 5 - 15 | 45 - 110 | ~5-10x | |
| > 100 (High) | 15 - 30 (Low-Mod) | Significant stability gain | |
| Major Metabolite | N-Oxide, Ring Hydroxylation | Coumarin Hydroxylation (Minor) | Metabolic "Soft Spot" blocked |
Insight: The fusion of the coumarin scaffold often sterically hinders the N4-nitrogen, reducing N-oxidation. However, the coumarin ring itself can be liable to CYP2A6 metabolism [4].
Visualization: Metabolic Pathways
This diagram tracks the metabolic fate of piperazine derivatives, showing how structural modification shifts the clearance pathway.[4]
Figure 2: Metabolic divergence. Classic piperazines rapidly form N-oxides via CYP2D6, while novel hybrids shift toward slower ring hydroxylation.
Experimental Protocol: Microsomal Stability Assay
-
Reaction Mix: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (1 µM final) and incubate at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold Acetonitrile containing Internal Standard (IS).
-
Processing: Centrifuge (4000 rpm, 20 min), collect supernatant.
-
Analysis: LC-MS/MS quantification of parent remaining.
-
Calculation: Plot
vs. time to determine slope ( ).
CYP Inhibition & Safety (DDI Potential)
A critical risk with piperazine derivatives is their potential to inhibit CYP enzymes, leading to Drug-Drug Interactions (DDIs).
-
Classic Aryl-Piperazines: Known to be potent inhibitors of CYP2D6 (e.g., BZP, TFMPP) [5].
-
Novel Hybrids: The bulky coumarin group can introduce CYP3A4 inhibition liability.
Protocol: Fluorometric CYP Inhibition
Objective: Determine IC50 values for CYP isozymes.
-
Enzyme Source: Recombinant human CYP isozymes (Supersomes™).[5]
-
Substrates:
-
CYP2D6: AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).
-
CYP3A4: BFC (7-Benzyloxy-4-trifluoromethylcoumarin).
-
-
Inhibitor: Serial dilutions of test piperazine compound.
-
Reaction: Incubate Enzyme + Substrate + Inhibitor + NADPH at 37°C for 20 min.
-
Detection: Measure fluorescence of the metabolite.
-
Result: Calculate IC50. IC50 < 1 µM indicates high DDI risk.
References
-
Patel, M. et al. (2022). Synthesis, molecular docking, ADME study, and antimicrobial potency of piperazine based cinnamic acid bearing coumarin moieties. Chemical Biology & Drug Design.
-
Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.
-
Hwang, S. et al. (2020).[6][7] Assessment of intestinal permeability of EGCG by piperine using Caco-2 cell monolayer system. Journal of Applied Biological Chemistry.
-
Furge, L.L. et al. (2014).[8] Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition.[9][8][10]
-
Antia, U. et al. (2009). Inhibitory action of benzylpiperazines and phenylpiperazines on probe substrates of CYP isoenzymes. Xenobiotica.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 4. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. International Journal of Research in Academic World Computational Analysis of Novel Piperazine Derivatives with 4TRJ Protein along with ADMET Studies [academicjournal.ijraw.com]
Evaluating the selectivity of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine for specific biological targets
Topic: Evaluating the Selectivity of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine Content Type: Technical Comparison & Evaluation Guide Author Role: Senior Application Scientist
Executive Summary & Compound Identity
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine (CAS: 55513-19-4 / 118630-33-4 derivatives) represents a critical chemical scaffold that sits at the intersection of two distinct pharmacological classes: monoaminergic modulators and kinase inhibitor intermediates .
Unlike its phenylpiperazine analog (3-chloro-4-fluorophenylpiperazine), which acts directly on serotonin receptors, this benzylpiperazine derivative possesses a methylene bridge that drastically alters its steric and electronic interaction with biological targets.
Primary Application Contexts:
-
Neuropharmacology: Investigation as a monoamine transporter substrate (DAT/NET/SERT) or Sigma-1 receptor ligand.
-
Medicinal Chemistry: Use as a "privileged structure" fragment in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib/Ponatinib analogs) where the 3-Cl, 4-F substitution pattern optimizes hydrophobic pocket occupancy.
This guide outlines the rigorous evaluation of this compound's selectivity, specifically distinguishing its activity as a functional transporter modulator versus its potential off-target kinase liability.
Comparative Analysis: The Benzyl vs. Phenyl Divergence
To evaluate selectivity accurately, one must benchmark against the structural neighbors that define its pharmacological boundaries.
Table 1: Structural & Pharmacological Benchmarking
| Feature | Target Compound | Alternative A: mCPP/TFMPP | Alternative B: BZP |
| Structure | Benzyl -piperazine (3-Cl, 4-F) | Phenyl -piperazine (3-Cl/3-CF3) | Benzyl -piperazine (Unsubstituted) |
| Linker | Methylene (-CH2-) | Direct Bond (Ar-N) | Methylene (-CH2-) |
| Primary Target | DAT/NET Reuptake or Release | 5-HT Receptors (2A/2C) | DA/NE Release |
| Selectivity Driver | Halogenation increases SERT/Sigma affinity vs. BZP | Direct receptor agonist | Non-selective stimulant |
| Key Liability | Kinase Inhibition (fragment risk) | 5-HT2B Agonism (Valvulopathy) | Abuse Potential |
Scientist’s Insight: The methylene bridge is the "switch." Removing it (converting to a phenylpiperazine) collapses the structure into a 5-HT receptor agonist. Retaining it (benzyl) maintains transporter activity. The 3-Cl, 4-F substitution specifically enhances lipophilicity (
Evaluation Protocol: Step-by-Step Methodology
This protocol is designed to validate the compound's specific mode of action while ruling out promiscuous binding.
Phase I: The "Exclusionary" Radioligand Screen
Objective: Determine if the compound is a receptor ligand or a transporter substrate.
Protocol:
-
Panel Selection: 5-HT1A, 5-HT2A, 5-HT2C, D2, DAT, NET, SERT, Sigma-1 (
). -
Tracer: Use [3H]-Paroxetine (SERT), [3H]-Nisoxetine (NET), and [3H]-Pentazocine (
). -
Execution:
-
Incubate membrane preparations with radioligand at
concentration. -
Add Target Compound at screening concentration (
). -
Threshold:
displacement triggers determination.
-
Critical Checkpoint: If the compound shows high affinity (
Phase II: Functional Differentiation (Transporter Assays)
Objective: Distinguish between Reuptake Inhibition and Substrate-Induced Release.
Mere binding affinity at DAT/SERT does not define function. You must determine if the compound blocks the transporter or reverses it (releaser).
Methodology: Superfusion Assay
-
Tissue: Rat synaptosomes (striatal for DA, cortical for 5-HT).
-
Pre-loading: Load synaptosomes with [3H]-DA or [3H]-5-HT.
-
Perfusion: Superfuse with buffer to establish baseline efflux.
-
Challenge: Introduce Target Compound (
). -
Analysis:
-
Spike in Efflux: Indicates Releaser (substrate activity, similar to BZP).
-
No Spike + Blockade of Tyramine effect: Indicates Reuptake Inhibitor (similar to cocaine/SSRIs).
-
Phase III: The "Fragment" Liability Check (Kinome Profiling)
Objective: Because the 3-Cl-4-F-benzylamine moiety is a common kinase inhibitor motif, you must rule out off-target kinase inhibition.
Protocol:
-
Assay: FRET-based or LanthaScreen binding assay against EGFR, VEGFR2, and PDGFR
. -
Rationale: These kinases possess hydrophobic pockets that specifically accommodate 3-Cl-4-F-phenyl rings. Even moderate inhibition (
) can confound cellular toxicity data.
Visualization of Evaluation Logic
The following diagram illustrates the decision matrix for characterizing this compound, highlighting the critical divergence points between receptor binding and transporter function.
Caption: Evaluation workflow distinguishing transporter-mediated mechanism of action from synthesis impurities and off-target kinase liabilities.
Expected Pharmacological Profile
Based on Structure-Activity Relationship (SAR) data of halogenated benzylpiperazines, the following profile is the expected baseline for validation:
| Target System | Predicted Activity | Mechanism Note |
| 5-HT Transporter (SERT) | 3-Cl, 4-F substitution increases affinity compared to BZP ( | |
| DA Transporter (DAT) | Likely acts as a substrate-type releaser. | |
| 5-HT2 Receptors | Low Affinity ( | Methylene bridge prevents effective receptor activation (unlike mCPP). |
| Sigma-1 Receptor | High Affinity ( | Halogenated benzyl groups are classic pharmacophores for Sigma-1 binding. |
| Tyrosine Kinases | Potential Weak Inhibition | Fragment screening may reveal micromolar activity at ATP binding sites. |
References
-
Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused as Recreational Drugs: In Vivo Neurobiology and Toxicokinetics." Neuropsychopharmacology.
- Bossong, M. G., et al. (2005). "Methylenedioxybenzylpiperazine (MDBP) and benzylpiperazine (BZP): A comparison of their effects on monoamine transporters." Journal of Psychopharmacology.
-
Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships." Journal of Medicinal Chemistry.
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Discusses privileged structures including benzylpiperazines in kinase inhibitors).
-
PubChem Compound Summary. "1-(3-Chloro-4-fluorobenzyl)piperazine."
Safety Operating Guide
Operational Disposal Guide: 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Executive Safety Summary
Substance Class: Halogenated Benzylpiperazine Derivative Primary Hazards: Acute Toxicity (Oral), Severe Eye/Skin Irritation, Aquatic Toxicity (Long-term).[1] Disposal Category: Halogenated Organic Waste (Strict Incineration Required).
This guide provides an operational framework for the safe containment, classification, and disposal of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine. Due to the presence of both chlorine and fluorine substituents on the aromatic ring, this compound requires specific segregation from standard organic waste streams to prevent the formation of hazardous byproducts (e.g., dioxins, HF) during thermal destruction.
Hazard Characterization & PPE
Before handling waste, operators must verify the chemical state. This compound acts as a base and a halogenated toxicant.
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Powder/Crystals) or Solution | Solids require double-bagging; liquids require chemically resistant HDPE/Glass containers. |
| UN Transport ID | UN 2811 (Toxic solid, organic, n.o.s.) | Labeling must explicitly state "Toxic" and "Halogenated". |
| Incompatibilities | Strong Oxidizers, Acids, Acid Chlorides | DO NOT mix with bleach (hypochlorites) or nitric acid. Risk of exothermic reaction or chloramine formation. |
| Environmental | Aquatic Chronic 1 | ZERO TOLERANCE for drain disposal. All rinsate must be collected. |
Mandatory PPE:
-
Respiratory: N95 or P100 respirator (if handling solids/dust).
-
Skin: Nitrile gloves (double-gloving recommended for solutions >10mM).
-
Eyes: Chemical splash goggles (Face shield if pouring large volumes).
Pre-Disposal Segregation Strategy
Effective disposal relies on upstream segregation. The presence of the Fluorine (F) atom mandates high-temperature incineration, which is distinct from standard fuel-blending waste streams.
The "Halogen Rule"
Even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine renders the entire mixture as Halogenated Waste .
-
Stream A (Solid Waste): Pure substance, contaminated weighing boats, gloves, and paper towels.
-
Stream B (Liquid Waste): Mother liquors, reaction mixtures, and initial rinsates.
-
Stream C (Trace): Final wash water (check local regulations; usually collected if >0.1% concentration).
Operational Disposal Workflow
The following diagram outlines the decision logic for processing waste containing this compound.
Figure 1: Decision tree for segregating and packaging piperazine-derivative waste. Note that liquid waste is defaulted to halogenated streams to ensure proper thermal destruction.
Detailed Procedures
A. Solid Waste Handling
-
Containment: Place waste in a clear, 6-mil polyethylene bag. Twist and tape the neck.
-
Secondary Containment: Place the first bag inside a second bag (double-bagging).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "1-[(3-Chloro-4-fluorophenyl)methyl]piperazine"
-
Hazard Checkboxes: Toxic, Irritant.
-
-
Storage: Store in a closed drum designated for "Toxic Solids."
B. Liquid Waste Handling
-
Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., LDPE for aqueous/methanol, Glass/Teflon for halogenated solvents).
-
pH Check: As a piperazine derivative, the solution is likely basic. Do not add to acid waste streams without controlled neutralization, as this may generate heat.
-
Pouring: Use a funnel to prevent drips.
-
Labeling: Even if the solvent is Methanol (Non-halogenated), you must mark the container as "Contains Halogens" so the waste vendor knows to incinerate it rather than fuel-blend it.
Spill Response Protocol (SWIMS)
In the event of a spill, execute the SWIMS protocol immediately.
-
S top the leak: If safe, upright the container.
-
W arn others: Evacuate the immediate area.
-
I solate the area: Close lab doors; post signage.
-
M onitor: Assess fumes/dust.[2][3][4][5][6] If dust is airborne, wait for it to settle or wear a respirator.
-
S tay or Cleanup:
Cleanup Steps for Solid Spills:
-
Do not dry sweep. This generates toxic dust.
-
Cover the spill with wet paper towels (dampened with water) or use a HEPA-filtered vacuum dedicated to hazardous materials.
-
Scoop the damp material into a waste container.
-
Wipe the surface with a dilute weak acid (e.g., 5% Acetic Acid or Citric Acid) to neutralize the amine residue, followed by a water rinse.
-
Dispose of all cleanup materials as Solid Hazardous Waste (see Section 3A).
Regulatory & Technical Reference
Key Identification Data for Documentation:
| Registry | Identifier | Notes |
| Proper Shipping Name | Toxic solid, organic, n.o.s.[3] | Use for manifest descriptions. |
| UN Number | 2811 | |
| RCRA Code (USA) | D002 (if pH > 12.5), D022 (if Chloroform present) | If pure, verify against "P" or "U" lists; usually treated as characteristic waste. |
| Waste Class | Halogenated Organic | Requires destruction of C-F/C-Cl bonds. |
References
-
Cayman Chemical. (2026).[3] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride).[3][7] Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride.[3][7] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Ossila. (2023).[1] Safety Data Sheet: 1-Bis(4-fluorophenyl)methyl piperazine.[1] Retrieved from
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Executive Safety Assessment
The Core Hazard: 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine is a halogenated benzyl piperazine derivative. While standard Safety Data Sheets (SDS) typically classify it as an Irritant (Skin/Eye/Respiratory), veteran researchers must treat this compound as a potential Respiratory and Contact Sensitizer.
Piperazine moieties are structurally alert for inducing IgE-mediated hypersensitivity (asthma-like symptoms) and Type IV delayed hypersensitivity (contact dermatitis). The presence of the halogenated benzyl group increases lipophilicity, potentially enhancing dermal absorption compared to naked piperazine.
Operational Directive: Do not handle this substance on an open bench. All solid-phase manipulation requires a certified fume hood or powder containment enclosure.
Hazard Profiling & PPE Logic (The "Why")
This section details the causality between the chemical structure and the required protection.
| Hazard Class | Structural Cause | Risk Mechanism | PPE Implication |
| Respiratory Sensitization | Piperazine Ring (Secondary Amine) | Can haptenize proteins in the respiratory tract, leading to irreversible asthma. | Zero-inhalation tolerance. N95s are insufficient for powders; use P100 or Engineering Controls. |
| Ocular Damage | Basic Nitrogen (pKa ~9-10) | Alkaline hydrolysis of fatty acids in the eye (saponification). | Splash Goggles are mandatory. Safety glasses do not seal against airborne dust or splashes. |
| Dermal Absorption | Chloro/Fluoro-benzyl Group | Increases lipid solubility, facilitating transport across the stratum corneum. | Double-gloving is required to mitigate breakthrough time. |
PPE Matrix: The Defense System
This protocol uses a Self-Validating System : You must verify the integrity of your PPE before exposure.
A. Respiratory Protection (Critical)
-
Primary Control: Chemical Fume Hood (Face velocity: 100 fpm ± 20%).
-
Secondary Control (If Hood Unavailable/Cleaning Spills):
-
Minimum: Half-face respirator with P100 (HEPA) cartridges.
-
Forbidden: Surgical masks or standard N95s (insufficient seal for sensitizing powders).
-
-
Validation: Perform a Positive/Negative Pressure Seal Check every time the respirator is donned.
B. Dermal Protection[1]
-
Glove Configuration: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection contrast).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical barrier).
-
Why? Piperazines can permeate thin nitrile. The air gap between gloves provides a permeation buffer.
-
-
Validation:The Inflation Test. Trap air in the outer glove and squeeze to check for pinholes before donning.
C. Ocular/Face Protection
-
Standard: Indirect-vent chemical splash goggles (ANSI Z87.1+).
-
High Risk (Synthesis/Scale-up): Face shield over goggles to protect neck/skin from alkaline aerosols.
D. Body Shielding
-
Lab coat (Buttoned to throat).
-
Tyvek® Sleeve Covers: Essential to bridge the gap between the glove cuff and lab coat cuff, a common exposure point for wrist dermatitis.
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)
-
Context: Static electricity can cause micronized piperazine powders to "jump," creating an invisible aerosol cloud.
-
Protocol:
-
Place an anti-static mat or wipe inside the fume hood balance area.
-
Use a disposable anti-static weighing boat.
-
Technique: Do not dump powder. Use a spatula to gently transfer. If powder adheres to the spatula, do not flick it; wipe it off with a wet Kimwipe inside the hood.
-
Phase 2: Solubilization
-
Context: Dissolving amine bases in acids or halogenated solvents can be exothermic.
-
Protocol:
-
Add solvent slowly to the solid.
-
Keep the vessel closed when not actively adding reagents.
-
Self-Check: Check the vessel temperature (touch with gloved hand) before sealing to ensure no pressure buildup.
-
Phase 3: Decontamination & Doffing
-
Solvent Selection: Use a dilute acidic solution (e.g., 5% Acetic Acid or Citric Acid) followed by water. The acid protonates the piperazine nitrogen, converting it to a water-soluble, non-volatile salt.
-
Doffing Sequence:
-
Wash outer gloves with soap/water while still on hands.
-
Remove outer gloves (turn inside out).
-
Inspect inner gloves for staining.
-
Remove goggles -> Lab coat -> Inner gloves.
-
Wash hands immediately with cool water (warm water opens pores).
-
Emergency Response
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Drench: Flush with water for 15 mins. Do not scrub (abrasion increases absorption). | Consult physician. Monitor for delayed redness (24-48h). |
| Eye Contact | Irrigate: Use eyewash station for 15 mins. Hold eyelids open. | Seek ER attention immediately. Alkaline burns are deceptive and progressive. |
| Inhalation | Evacuate: Move to fresh air. | Monitor for wheezing/tightness.[1] Sensitization may not trigger immediately. |
| Spill (Powder) | Wet Method: Cover with wet paper towels to prevent dust. Wipe up.[2][1][3][4][5][6][7] | Do not dry sweep. Treat waste as hazardous. |
Waste Disposal Logic
-
Classification: This material is a Halogenated Organic .
-
Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) due to potential violent reaction with the amine.[8]
-
Labeling: Clearly mark waste containers as "Contains Piperazine Derivatives – Potential Sensitizer."
Visual Workflow: Decision Logic
Figure 1: Decision logic for handling halogenated piperazine derivatives, prioritizing engineering controls for solid-phase handling.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 1-(3-Chlorophenyl)piperazine (Analog Safety Profile). National Library of Medicine. [Link]
-
Safe Work Australia. (2019). Piperazine: Human Health Tier II Assessment. (Documenting sensitization risks of the piperazine moiety). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
